molecular formula C36H23N8Na3O11S3 B15555772 C.I. Direct Black 80 CAS No. 6409-32-1

C.I. Direct Black 80

Cat. No.: B15555772
CAS No.: 6409-32-1
M. Wt: 908.8 g/mol
InChI Key: ZHFRUBUQJRJWPO-UHFFFAOYSA-K
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Description

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)

Properties

IUPAC Name

trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
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InChI

InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3
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InChI Key

ZHFRUBUQJRJWPO-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
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Molecular Formula

C36H23N8Na3O11S3
Source PubChem
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DSSTOX Substance ID

DTXSID10873429
Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Molecular Weight

908.8 g/mol
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Physical Description

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Solubility

1 to 10 mg/mL at 64 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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CAS No.

8003-69-8, 6409-32-1, 39384-51-5
Record name C.I. DIRECT BLACK 80
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Record name 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Record name Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3)
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Melting Point

greater than 572 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Foundational & Exploratory

C.I. Direct Black 80 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Direct Black 80: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound (C.I. 31600), a trisazo dye widely used in the textile, paper, and leather industries. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Identity and Structure

This compound is a complex anionic dye characterized by three azo (-N=N-) groups, which are responsible for its deep black color. Its large, planar molecular structure is fundamental to its high affinity for cellulosic substrates.

Table 1: Chemical Identification of this compound

IdentifierValue
C.I. NameDirect Black 80[1]
C.I. Number31600[1]
CAS Number8003-69-8[1]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[1]
Molecular Weight908.78 g/mol [1]
IUPAC Nametrisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

The chemical structure of this compound is provided below:

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is a bluish-black to black powder that is soluble in water, forming a blue-black solution, and is insoluble in most organic solvents. Its properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearanceBluish-black to black powder
OdorOdorless
Solubility in WaterSoluble
Melting Point> 300 °C (> 572 °F)

Table 3: Spectroscopic Properties of this compound

PropertyValue
λmax (in water)~599.8 nm

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions. While specific industrial protocols are proprietary, the general manufacturing method involves the sequential reaction of several aromatic amine and naphthol sulfonic acid derivatives.

A generalized synthetic pathway is illustrated below.

G cluster_0 Step 1: First Diazotization and Coupling cluster_1 Step 2: Second Diazotization and Coupling cluster_2 Step 3: Third Coupling A N-(4-aminophenyl)acetamide C Monoazo Intermediate A->C Diazotization & Coupling B 6-Amino-4-hydroxynaphthalene-2-sulfonic acid B->C E Disazo Intermediate C->E Hydrolysis, Diazotization & Coupling D 5-Aminonaphthalene-2-sulfonic acid & 8-Aminonaphthalene-2-sulfonic acid D->E G This compound E->G Coupling in alkaline conditions F 6-Amino-4-hydroxynaphthalene-2-sulfonic acid F->G

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action in Dyeing

This compound is a "direct" dye, meaning it can be applied to cellulosic fibers like cotton directly from an aqueous solution without the need for a mordant. Its affinity for these fibers is governed by non-covalent interactions.

The primary intermolecular forces responsible for the substantivity of Direct Black 80 on cellulose (B213188) are:

  • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups present in the dye molecule.

  • Van der Waals Forces: The large, planar aromatic structure of the dye allows for a large surface area of contact with the linear cellulose chains, maximizing the cumulative effect of these weak, short-range electrostatic attractions.

The dyeing process is influenced by factors such as electrolyte concentration, temperature, and pH.

G cluster_dyeing Dyeing Process on Cellulosic Fiber cluster_forces Driving Intermolecular Forces Dye Direct Black 80 in Solution Adsorption Adsorption onto Fiber Surface Dye->Adsorption Fiber Cellulosic Fiber Fiber->Adsorption Diffusion Diffusion into Fiber Matrix Adsorption->Diffusion Fixation Fixation via Intermolecular Forces Diffusion->Fixation HB Hydrogen Bonding Fixation->HB VdW Van der Waals Forces Fixation->VdW

Caption: Logical workflow of the direct dyeing mechanism.

Experimental Protocols

Quantification of this compound using UV-Vis Spectroscopy

This protocol outlines the determination of the concentration of this compound in an aqueous solution.

  • Instrumentation: UV-Vis Spectrophotometer

  • Procedure:

    • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Determination of λmax: Scan a standard solution across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Measurement: Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.

Determination of Dye Adsorption Kinetics

This protocol is adapted from studies on the adsorption of this compound onto cellulosic biosorbents.

  • Materials: this compound, cellulosic substrate (e.g., cotton), constant temperature shaker, centrifuge, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dye solution of a known initial concentration (e.g., 50 mg/L).

    • Add a precise mass of the cellulosic substrate to a series of flasks containing the dye solution (e.g., 20 g/L).

    • Place the flasks in a constant temperature shaker (e.g., 25°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 180, 240, 360 min).

    • Separate the substrate from the solution by centrifugation.

    • Determine the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qt) at each time point.

    • Fit the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the adsorption rate constants.

G start Start prep Prepare Dye Solution & Add Substrate start->prep shake Agitate at Constant Temperature prep->shake sample Withdraw Aliquots at Time Intervals shake->sample separate Centrifuge to Separate Substrate sample->separate measure Measure Supernatant Absorbance (UV-Vis) separate->measure calculate Calculate Adsorbed Dye (qt) measure->calculate model Fit Data to Kinetic Models calculate->model end End model->end

Caption: Experimental workflow for dye adsorption kinetics.

Determination of Dye Exhaustion and Fixation

This is a general protocol for assessing dyeing performance on textile fabrics.

  • Materials: Fabric sample, laboratory dyeing machine, nonionic detergent, UV-Vis spectrophotometer.

  • Procedure:

    • Dyeing: Perform the dyeing process in a laboratory dyeing machine with a known weight of fabric, dye concentration, salt concentration, and at a specific temperature and time. Retain a sample of the initial dyebath.

    • Exhaustion Measurement: After dyeing, measure the absorbance of the final dyebath to determine the amount of dye that has been taken up by the fabric. The percentage of exhaustion is calculated based on the initial and final dye concentrations in the bath.

    • Fixation Measurement: Thoroughly rinse the dyed fabric to remove loosely adhered dye. Wash the fabric in a solution containing a nonionic detergent (e.g., 2 g/L) at a high temperature (e.g., 95°C) for a set time (e.g., 15 min) to remove all unfixed dye. Repeat until the washing liquor is clear.

    • Measure the absorbance of the combined washing liquor to determine the amount of unfixed dye.

    • The percentage of fixation is calculated as the ratio of the amount of fixed dye to the amount of exhausted dye.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions. It may cause eye and respiratory tract irritation. As a powder, it can form explosive dust clouds in the air. The primary long-term concern with azo dyes is their potential metabolic conversion to aromatic amines, which may be carcinogenic. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Applications

The primary applications of this compound include:

  • Dyeing of cellulosic fibers such as cotton, rayon, and linen.

  • Coloration of paper and leather.

Conclusion

This compound is a commercially significant trisazo dye with a well-understood mechanism of action for dyeing cellulosic materials. Its properties and performance are dictated by its complex chemical structure. The experimental protocols provided in this guide offer a framework for the quantitative analysis of its dyeing characteristics. As with all azo dyes, appropriate safety and handling procedures are paramount.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Black 80, also known by its Colour Index number 31600, is a trisazo dye characterized by its deep black hue and its application in the dyeing of cellulosic fibers, paper, and leather.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound. The synthesis is a multi-step process involving a sequence of diazotization and coupling reactions, starting from key aromatic amine intermediates. This document details the chemical properties, a plausible synthesis pathway, experimental protocols, and quantitative data to aid researchers and professionals in understanding the production of this complex dye.

Chemical Properties and Identification

This compound is a water-soluble anionic dye. Its key chemical and physical properties are summarized in the table below.

PropertyValue
C.I. NameDirect Black 80
C.I. Number31600
CAS Number8003-69-8
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃
Molecular Weight908.78 g/mol
AppearanceBluish-black to black powder
SolubilitySoluble in water, forming a blue-black solution; insoluble in most organic solvents.[1]

Synthesis Pathway

The manufacturing of this compound is a complex process involving the sequential assembly of a trisazo chromophore. The synthesis originates with the diazotization of a primary aromatic amine, which is then coupled with various naphthol sulfonic acid derivatives. While the precise, proprietary industrial synthesis route is not publicly detailed, a plausible pathway can be constructed based on the known chemistry of azo dyes and the identified intermediates.

The synthesis can be logically divided into the formation of a monoazo intermediate, followed by hydrolysis and subsequent diazotization and coupling steps to build the final trisazo structure. The key intermediates in this process are:

  • N-(4-aminophenyl)acetamide (p-aminoacetanilide): The initial diazo component.

  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid): A key coupling component.

  • 5-Aminonaphthalene-2-sulfonic acid: A coupling component.

  • 8-Aminonaphthalene-2-sulfonic acid: A coupling component.

The proposed synthesis pathway is illustrated in the diagram below.

CI_Direct_Black_80_Synthesis p_aminoacetanilide N-(4-aminophenyl)acetamide diazotized_p_aminoacetanilide Diazotized N-(4-aminophenyl)acetamide p_aminoacetanilide->diazotized_p_aminoacetanilide 1. Diazotization (NaNO₂, HCl, 0-5°C) monoazo_intermediate Monoazo Intermediate diazotized_p_aminoacetanilide->monoazo_intermediate 2. First Coupling gamma_acid1 6-Amino-4-hydroxynaphthalene- 2-sulfonic acid (Gamma Acid) gamma_acid1->monoazo_intermediate hydrolyzed_intermediate Hydrolyzed Monoazo Intermediate (Primary Amine) monoazo_intermediate->hydrolyzed_intermediate 3. Hydrolysis (e.g., NaOH) diazotized_intermediate Diazotized Intermediate hydrolyzed_intermediate->diazotized_intermediate 4. Second Diazotization disazo_intermediate Disazo Intermediate diazotized_intermediate->disazo_intermediate 5. Second Coupling amino_naphthalene_sulfonic_acid 5-Aminonaphthalene-2-sulfonic acid or 8-Aminonaphthalene-2-sulfonic acid amino_naphthalene_sulfonic_acid->disazo_intermediate diazotized_disazo Diazotized Disazo Intermediate disazo_intermediate->diazotized_disazo 6. Third Diazotization direct_black_80 This compound diazotized_disazo->direct_black_80 7. Third Coupling (Alkaline conditions) gamma_acid2 6-Amino-4-hydroxynaphthalene- 2-sulfonic acid (Gamma Acid) gamma_acid2->direct_black_80

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for diazotization and coupling reactions in azo dye synthesis. The quantities and specific conditions are illustrative and may require optimization.

Step 1: Diazotization of N-(4-aminophenyl)acetamide

Objective: To convert the primary aromatic amine into a diazonium salt.

Materials:

ReagentQuantity
N-(4-aminophenyl)acetamide15.0 g
Concentrated Hydrochloric Acid30 mL
Sodium Nitrite (B80452) (NaNO₂)7.0 g
Water200 mL
IceAs needed

Procedure:

  • Suspend N-(4-aminophenyl)acetamide in 100 mL of water and add concentrated hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Dissolve sodium nitrite in 50 mL of water and cool the solution.

  • Slowly add the sodium nitrite solution to the amine suspension, keeping the temperature below 5°C.

  • Stir the mixture for 30-60 minutes at 0-5°C until the diazotization is complete. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2 & 5 & 7: Coupling Reactions

Objective: To form the azo linkages by reacting the diazonium salt with the coupling components.

General Procedure:

  • Dissolve the coupling component (e.g., Gamma Acid) in an alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) in water).

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature below 10°C and control the pH of the reaction mixture. The optimal pH for coupling with phenols is typically alkaline (pH 8-10), while coupling with amines is often carried out in weakly acidic to neutral conditions.

  • Stir the reaction mixture for several hours until the coupling is complete. The completion can be monitored by the disappearance of the diazonium salt (e.g., using a spot test with a suitable coupling agent).

  • The resulting dye is then typically isolated by "salting out" (adding sodium chloride to decrease its solubility) followed by filtration.

Step 3: Hydrolysis of the Acetamido Group

Objective: To convert the acetamido group of the monoazo intermediate into a primary amino group to allow for subsequent diazotization.

Procedure:

  • The monoazo intermediate is suspended in an aqueous solution.

  • Sodium hydroxide is added to the suspension, and the mixture is heated.

  • The reaction is continued until the hydrolysis of the acetyl group is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • The resulting hydrolyzed intermediate with a free amino group is then used for the next diazotization step.

Quantitative Data

Precise quantitative data for the industrial synthesis of this compound is proprietary. However, the following table provides typical ranges for key parameters in azo dye synthesis for illustrative purposes.

ParameterTypical Value/Range
Diazotization
Temperature0 - 5 °C
Reaction Time30 - 60 minutes
Molar Ratio (Amine:NaNO₂)1 : 1.05 - 1.1
Coupling
Temperature0 - 10 °C
pH (with phenols)8 - 10
pH (with amines)4 - 7
Reaction Time2 - 6 hours
Overall Yield 70 - 90% (highly dependent on the specific process)
Purity of Final Product > 95% (dye content)

Manufacturing and Purification

The industrial manufacturing of this compound involves large-scale reactors and precise control of reaction parameters.

Manufacturing_Workflow cluster_0 Synthesis cluster_1 Purification and Finishing Raw Materials Raw Materials Diazotization Diazotization Raw Materials->Diazotization Coupling 1 Coupling 1 Diazotization->Coupling 1 Hydrolysis Hydrolysis Coupling 1->Hydrolysis Diazotization 2 Diazotization 2 Hydrolysis->Diazotization 2 Coupling 2 Coupling 2 Diazotization 2->Coupling 2 Diazotization 3 Diazotization 3 Coupling 2->Diazotization 3 Coupling 3 Coupling 3 Diazotization 3->Coupling 3 Salting Out Salting Out Coupling 3->Salting Out Filtration Filtration Salting Out->Filtration Drying Drying Filtration->Drying Grinding & Blending Grinding & Blending Drying->Grinding & Blending Final Product Final Product Grinding & Blending->Final Product

Caption: General manufacturing workflow for this compound.

After the final coupling reaction, the dye is precipitated from the reaction mixture, typically by the addition of salt. The crude dye is then filtered, washed to remove impurities and excess reactants, and dried. The dried dye is then ground to a fine powder and may be blended with other additives to meet specific commercial requirements.

Conclusion

The synthesis of this compound is a classic example of the multi-step processes involved in the production of polyazo dyes. A thorough understanding of the principles of diazotization and coupling reactions, as well as careful control of reaction conditions, is essential for the successful and efficient manufacturing of this important colorant. This guide provides a foundational understanding of the synthesis pathway and experimental considerations for researchers and professionals working with this or similar complex organic molecules.

References

C.I. Direct Black 80 solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of C.I. Direct Black 80 (C.I. 31600; CAS No. 8003-69-8), a trisazo dye. The information herein is intended to support research, development, and quality control activities where precise knowledge of this dye's solubility is critical.

Solubility Profile

This compound is characterized by its solubility in aqueous solutions and general insolubility in organic solvents.[1][2][3] Its large, linear molecular structure contributes to its affinity for cellulosic substrates and governs its solubility behavior.[4] The dye presents as a blue-black powder and forms a blue-black solution when dissolved in water.[3][5]

The solubility of this compound is influenced by factors such as temperature and pH. For most direct dyes, solubility in water increases significantly with a rise in temperature.[1] Furthermore, solubility is enhanced in neutral to slightly alkaline conditions (pH > 7) and reduced in acidic environments, which can lead to aggregation.[1]

The table below summarizes the available quantitative and qualitative solubility data.

Solvent/SystemTemperatureSolubilityClassificationSource(s)
Water17.8°C (64°F)1 - 10 mg/mLSlightly Soluble[1][6][7]
Organic SolventsAmbientInsolubleInsoluble[1][2][3]
EthanolAmbientSlightly SolubleSlightly Soluble[8]
Concentrated Sulfuric AcidAmbientSolubleSoluble[8]

Experimental Protocol: Determination of Water Solubility

The following methodology outlines a detailed procedure for determining the water solubility of this compound. The protocol is based on the Flask Method , as described in the OECD Test Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[9][10][11]

A surplus amount of the test substance (this compound) is agitated in deionized water at a controlled temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dye in the clear aqueous phase is determined analytically.

  • Test Substance: this compound powder

  • Solvent: Deionized or distilled water

  • Apparatus:

    • Analytical balance (accuracy ± 0.1 mg)

    • Constant temperature water bath or shaker

    • Glass flasks with stoppers (e.g., 250 mL Erlenmeyer)

    • Centrifuge capable of >3000 x g

    • Syringes and membrane filters (e.g., 0.45 µm pore size)

    • UV-Visible Spectrophotometer

    • Volumetric flasks and pipettes

    • pH meter

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye and dissolving it in a known volume of deionized water.[4]

    • From the stock solution, prepare a series of calibration standards of known lower concentrations.

    • Measure the absorbance of each standard at the dye's maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer to generate a calibration curve.

  • Equilibration (Saturation):

    • Add an excess amount of this compound to a flask containing a known volume of deionized water. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Place the flask in a constant temperature shaker or water bath, preferably set to 20 ± 0.5 °C.[9][10]

    • Agitate the mixture for a period sufficient to reach equilibrium. A preliminary test may be needed to determine this duration, but 24 to 48 hours is typical.

  • Phase Separation:

    • After equilibration, allow the flask to stand in the constant temperature bath for at least 24 hours to permit the settling of undissolved material.

    • To ensure complete removal of suspended solids, centrifuge an aliquot of the supernatant at a high speed (e.g., >3000 x g).

    • Carefully withdraw a sample from the clear supernatant. For critical applications, filter this sample through a 0.45 µm membrane filter that does not adsorb the dye.[1]

  • Analysis:

    • Measure the absorbance of the clear, saturated filtrate using the UV-Vis spectrophotometer at the same λmax used for the calibration curve.

    • If necessary, dilute the sample with a known volume of deionized water to ensure the absorbance falls within the linear range of the calibration curve.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the filtrate.

    • If the sample was diluted, multiply the result by the dilution factor to obtain the final solubility value.

    • Express the solubility in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the flask method for determining the water solubility of a dye.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation A Prepare Calibration Standards (UV-Vis Spectrophotometry) H Calculate Concentration Using Calibration Curve A->H Provides Curve B Add Excess Dye to Water in Temperature-Controlled Flask C Agitate Mixture to Reach Equilibrium (e.g., 24-48h) B->C D Settle Undissolved Solids C->D E Centrifuge Supernatant D->E F Filter Through 0.45 µm Filter E->F G Measure Absorbance of Filtrate (UV-Vis) F->G G->H I Report Solubility (mg/mL or g/L) H->I

Caption: Workflow for Dye Solubility Determination via the Flask Method.

References

An In-depth Technical Guide to the Spectral Properties of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of C.I. Direct Black 80 (C.I. 31600), a trisazo dye. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this dye in contexts such as biological staining or as a reference compound. This document outlines its spectral characteristics, detailed experimental protocols for its analysis, and potential, though not established, connections to therapeutic research areas.

Core Properties and Spectral Data

This compound is a water-soluble dye known for its application in the textile and paper industries.[1] Its chemical and physical properties are foundational to understanding its spectral behavior.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
C.I. Name Direct Black 80[1]
C.I. Number 31600[1][2]
CAS Number 8003-69-8[1]
Chemical Class Trisazo Dye[1]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[1]
Molecular Weight 908.78 g/mol [1]
Appearance Bluish-black to black powder[3][4]
Solubility Soluble in water[4]
λmax (in water) 599.8 nm[5][6]
Molar Absorptivity (ε) Not readily available in literature; can be determined experimentally.-

Experimental Protocols

Accurate characterization of the spectral properties of this compound relies on precise experimental methodology. The following protocol outlines the steps for determining its maximum absorption wavelength (λmax) and generating a calibration curve to ascertain the concentration of unknown samples. This procedure can also be used to determine the molar absorptivity coefficient (ε).

Protocol for UV-Vis Spectroscopic Analysis of this compound

1. Materials and Instrumentation:

  • Materials:

    • This compound (CAS No. 8003-69-8)[7]

    • Spectroscopic grade deionized water[7]

    • Volumetric flasks (various sizes)[7]

    • Pipettes

    • Quartz cuvettes (1 cm path length)[7]

  • Instrumentation:

    • UV-Vis Spectrophotometer (capable of scanning a wavelength range of 200-800 nm)[7]

2. Preparation of Stock and Standard Solutions:

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a known volume of deionized water in a volumetric flask to achieve the desired concentration.[8]

  • Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a range of standard solutions with known concentrations (e.g., 1, 5, 10, 15, 20 mg/L).[7]

3. UV-Vis Spectrophotometer Measurement:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[7]

    • Set the wavelength range to scan from 200 nm to 800 nm.[7]

  • Blank Measurement:

    • Fill a clean quartz cuvette with deionized water to serve as the blank.

    • Wipe the transparent sides of the cuvette with a lint-free cloth.

    • Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[7]

  • Determination of λmax:

    • Rinse the cuvette with a small amount of one of the standard solutions and then fill it.

    • Place the cuvette in the spectrophotometer and perform a full wavelength scan.

    • Identify the wavelength that corresponds to the highest absorbance peak; this is the λmax.[7] For this compound in an aqueous solution, this should be approximately 599.8 nm.[5][6]

  • Calibration Curve Generation:

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration.

    • Record the absorbance value for each standard concentration.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[7]

4. Determination of Molar Absorptivity (ε):

  • The molar absorptivity can be calculated from the slope of the calibration curve using the Beer-Lambert Law (A = εbc), where:

    • A is the absorbance

    • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the molar concentration of the dye (in mol L⁻¹)

  • The slope of the absorbance vs. molar concentration plot will be equal to ε (assuming a 1 cm path length).

Visualizations

Experimental Workflow for UV-Vis Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound using UV-Vis spectroscopy.

G prep_stock Prepare Stock Solution (e.g., 1000 mg/L) prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards determine_lambda_max Determine λmax (Full Wavelength Scan) prep_standards->determine_lambda_max instrument_setup Instrument Setup (Warm-up, Wavelength Scan) blank_measurement Measure Blank (Deionized Water) instrument_setup->blank_measurement blank_measurement->determine_lambda_max measure_standards Measure Absorbance of Standards (at λmax) determine_lambda_max->measure_standards calibration_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve determine_concentration Determine Concentration of Unknown (from Calibration Curve) calibration_curve->determine_concentration measure_unknown Measure Absorbance of Unknown Sample measure_unknown->determine_concentration

Experimental workflow for UV-Vis analysis of this compound.

Relevance for Researchers and Drug Development Professionals

While primarily an industrial dye, this compound's properties may be of interest to researchers in the life sciences for several reasons:

  • Biological Staining: Direct dyes, due to their linear molecular structure, can bind to linear biological polymers through non-covalent interactions. This compound has been noted for its potential application in staining collagen and amyloid fibrils, which could be relevant in histology and pathology research.

  • Azo Dyes in Photodynamic Therapy (PDT): Azo dyes, as a chemical class, have been investigated for their potential as photosensitizers in PDT. Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which can induce cell death. This property is the basis of PDT, a promising cancer therapy. While there is no specific research on this compound in this context, its azo-containing structure places it within a class of compounds with potential photosensitizing capabilities.

The diagram below illustrates the general concept of a signaling pathway for photodynamic therapy that could be applicable to an azo dye.

G azo_dye Azo Dye (e.g., this compound) light Light Activation (Specific Wavelength) excited_state Excited State Dye light->excited_state Excitation ros Reactive Oxygen Species (ROS) Generation excited_state->ros Energy Transfer cell_death Cell Death (Apoptosis/Necrosis) ros->cell_death Induces

Conceptual pathway for azo dye-mediated photodynamic therapy.

Disclaimer: The application of this compound in photodynamic therapy is speculative and based on the general properties of azo dyes. Further research is required to validate any such potential.

This guide provides a foundational understanding of the spectral properties of this compound, equipping researchers with the necessary information for its accurate analysis and offering a perspective on its potential relevance in broader scientific applications.

References

An In-Depth Technical Guide to the Mechanism of Action of C.I. Direct Black 80 as a Direct Dye

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Direct Black 80, identified by Colour Index Number 31600, is a substantive, water-soluble trisazo dye.[1][2] It is extensively used in various industries for coloring cellulosic fibers such as cotton, linen, and viscose rayon, as well as paper and leather.[1][2][3] Its designation as a "direct" dye arises from its ability to be applied directly to substrates from an aqueous solution, exhibiting a high affinity without the need for a mordant. The dye's large, linear, and planar molecular structure is fundamental to its dyeing mechanism, enabling it to align closely with the linear polymer chains of cellulose (B213188). This guide provides a comprehensive examination of the physicochemical principles, kinetics, and thermodynamics that govern the mechanism of action of this compound.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. Its identity as a complex, high-molecular-weight anionic dye is critical to understanding its interaction with substrates.

PropertyValueReference(s)
C.I. NameDirect Black 80
C.I. Number31600
CAS Number8003-69-8
Chemical ClassTrisazo
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃
Molecular Weight908.78 g/mol
AppearanceBlue-black to black powder
SolubilitySoluble in water, forming a blue-black solution; insoluble in most organic solvents.

Core Mechanism of Action: Dye-Fiber Interaction

The dyeing of cellulosic fibers with this compound is a dynamic process involving the transfer of dye molecules from the aqueous dyebath to the solid fiber. This mechanism occurs in three principal stages: adsorption, diffusion, and fixation. The overall affinity, or substantivity, of the dye for the fiber is the result of the cumulative effect of relatively weak, non-covalent intermolecular forces.

  • Adsorption : Dye molecules, dispersed in the dyebath, migrate to the surface of the fiber. This initial attraction is driven by the system's tendency to achieve a lower energy state.

  • Diffusion : The adsorbed dye molecules then penetrate the fiber structure, moving from the surface into the amorphous regions of the cellulose polymer matrix.

  • Fixation : Within the fiber, dye molecules align with the cellulose chains and are held in place by a combination of intermolecular forces.

The primary intermolecular forces responsible for the substantivity of Direct Black 80 on cellulose are:

  • Hydrogen Bonding : The abundant hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups present in the Direct Black 80 molecule.

  • Van der Waals Forces : These are weak, short-range electrostatic attractions. The large, planar aromatic structure of Direct Black 80 provides a large surface area for contact with the linear cellulose chains, maximizing the cumulative effect of these forces.

  • π-π Interactions : The aromatic rings of the dye molecule can engage in π-π stacking, which contributes to its retention within the fiber structure.

G DyeMolecule Direct Black 80 (Anionic) FiberSurface Fiber Surface (Negative Charge) DyeMolecule->FiberSurface FiberInterior Amorphous Region FiberSurface->FiberInterior 2. Diffusion HBond Hydrogen Bonding FiberInterior->HBond 3. Fixation VdW Van der Waals Forces FiberInterior->VdW 3. Fixation PiPi π-π Interactions FiberInterior->PiPi 3. Fixation

Mechanism of this compound Dyeing on Cellulose.

Physicochemical Principles of the Dyeing Process

The efficiency of the dyeing process is critically dependent on the control of several physicochemical parameters.

  • Role of Electrolytes : In an aqueous medium, both the anionic Direct Black 80 dye (due to its sulfonate groups, -SO₃⁻) and cellulosic fibers carry a negative surface charge, creating an electrostatic repulsion that hinders dye uptake. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are added to the dyebath to neutralize the negative surface charge of the fiber, thereby reducing the repulsion and promoting dye exhaustion and diffusion.

  • Effect of Temperature : Temperature plays a dual role. Increasing the temperature enhances dye solubility and causes the amorphous regions of the cellulose fiber to swell, which facilitates dye diffusion into the fiber structure. However, excessively high temperatures can decrease the dye's affinity. The typical application temperature is between 90-95°C.

  • Effect of pH : Direct dyes are generally applied in a neutral to slightly alkaline dyebath (pH ≈ 7-8). In some adsorption studies, the highest removal percentage was observed at acidic pH values (≤ 7), where the surface of the adsorbent can become protonated, increasing attraction to the anionic dye. Conversely, at a highly alkaline pH, the cellulose fiber can develop a stronger negative charge, which may increase repulsion with the anionic dye molecules and slow the rate of exhaustion.

G cluster_params Control Parameters Outcome Optimal Dyeing Performance (High Exhaustion & Fixation) Repulsion Electrostatic Repulsion (Dye- <-> Fiber-) Repulsion->Outcome Hinders Affinity Dye-Fiber Affinity (H-Bonds, VdW) Affinity->Outcome Promotes Diffusion Dye Diffusion Diffusion->Outcome Enables Electrolyte Electrolyte Conc. (e.g., NaCl) Electrolyte->Repulsion Reduces Temp Temperature Temp->Diffusion Increases (Fiber Swelling) pH pH pH->Repulsion Influences (Surface Charge)

Logical relationship of factors influencing direct dyeing.

Quantitative Analysis of Dye Performance

The performance of a direct dye is evaluated based on its color yield, exhaustion and fixation rates, and the fastness properties of the dyed material.

Table 2: Comparative Fastness Properties Note: These values are compiled from various sources and may vary based on the substrate, dye concentration, and after-treatment processes.

Fastness PropertyTest Standard (Example)Typical Rating for this compound
Light Fastness AATCC 16.3 / ISO 105-B022 - 3
Wash Fastness (Staining) ISO 105-C063 - 4
Wash Fastness (Fading) ISO 105-C063
Acid Resistance ISO4
Alkali Resistance ISO4 - 5

Table 3: Example Adsorption Kinetic Parameters Data from a study on the adsorption of this compound, illustrating a quantitative approach to analyzing dye-substrate interactions.

Kinetic ModelParameterValue
Pseudo-First-Order qₑ (mg/g)146.95
k₁ (min⁻¹)0.031
0.99
Pseudo-Second-Order qₑ (mg/g)163.23
k₂ (g·mg⁻¹·min⁻¹)0.0003
0.98

Experimental Protocols

Detailed methodologies are crucial for reproducible research in dyeing processes.

Protocol 5.1: Standard Laboratory Protocol for Dyeing Cotton with this compound

This protocol provides a typical procedure for exhaust dyeing of cellulosic fabric.

  • Dye Bath Preparation :

    • Calculate the required amount of dye based on the desired shade depth (e.g., 2% on the weight of fabric, owf).

    • Prepare a stock solution by making a paste of the dye with a small amount of cold water and then dissolving it completely in boiling water.

    • Set the dye bath with the necessary volume of deionized water to achieve a specific liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 1 g/L) and, if needed, adjust the pH to 7-8 using sodium carbonate.

  • Dyeing Process :

    • Introduce the pre-wetted fabric into the dye bath at a low temperature (e.g., 40°C).

    • Run for 10-15 minutes to ensure even wetting.

    • Gradually add the calculated amount of electrolyte (e.g., 20 g/L NaCl) in portions over 15-20 minutes.

    • Raise the temperature of the dye bath to 90-95°C at a rate of 1.5-2°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes with continuous agitation.

    • Allow the dye bath to cool to approximately 60°C before removing the fabric.

  • After-treatment :

    • Rinse the dyed fabric thoroughly with cold water to remove unfixed dye. A subsequent hot rinse can improve fastness.

    • For enhanced wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

    • Finally, squeeze the fabric and air-dry or dry in an oven at a moderate temperature.

Protocol 5.2: Evaluation of Color Fastness to Washing (Based on ISO 105-C06)

This method assesses the resistance of the textile's color to laundering.

  • Apparatus and Materials : Launder-Ometer, stainless steel containers, multifiber test fabric, ECE non-phosphate reference detergent, Grey Scale for assessing change in color and staining.

  • Procedure :

    • Prepare a composite specimen by sewing a piece of the dyed fabric to a piece of multifiber test fabric.

    • Place the specimen in a container with the detergent solution and stainless steel balls.

    • Agitate for a specified time and temperature (e.g., 30 minutes at 40°C).

    • Rinse the specimen thoroughly and dry it.

    • Evaluate the change in color of the dyed fabric and the degree of staining on the multifiber test fabric using the Grey Scales.

Protocol 5.3: Evaluation of Color Fastness to Light (Based on AATCC Method 16.3)

This method determines the resistance of the color to an artificial light source simulating daylight.

  • Apparatus and Materials : Xenon-arc lamp fading apparatus, AATCC Blue Wool Lightfastness Standards, Grey Scale for assessing color change.

  • Procedure :

    • Mount the dyed fabric specimen in a sample holder.

    • Expose the specimen and the Blue Wool standards simultaneously in the xenon-arc apparatus under specified conditions of temperature and humidity.

    • Periodically inspect the specimen until a specified color change is observed or for a set duration.

    • Assess the lightfastness by comparing the color change of the specimen with that of the Blue Wool standards.

G A 1. Dye Bath Preparation (Dye, Water, Auxiliaries) B 2. Fabric Introduction (Substrate @ 40°C) A->B C 3. Electrolyte Addition (e.g., NaCl in portions) B->C D 4. Dyeing Cycle (Ramp to 95°C, Hold 45-60 min) C->D E 5. Cooling & Rinsing D->E F 6. After-treatment (Optional) (Cationic Fixing Agent) E->F G 7. Drying F->G H Performance Evaluation G->H I Wash Fastness Test (ISO 105-C06) H->I Assess Durability J Light Fastness Test (AATCC 16.3) H->J Assess Fade Resistance

Experimental workflow for direct dyeing and evaluation.

Conclusion

The mechanism of action of this compound as a direct dye is a multi-stage process governed by its large, linear molecular structure, which facilitates strong, non-covalent interactions with cellulosic fibers. The process relies on an initial adsorption of dye molecules to the fiber surface, followed by diffusion into the amorphous regions, and final fixation through a combination of hydrogen bonding and van der Waals forces. The efficiency of this mechanism is highly dependent on external parameters such as electrolyte concentration, temperature, and pH, which must be precisely controlled to overcome electrostatic repulsion and ensure adequate dye diffusion and levelness. A thorough understanding of these principles and adherence to standardized experimental protocols are essential for achieving consistent and high-quality dyeing results in research and industrial applications.

References

Health and safety considerations for handling C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Health and Safety Considerations for Handling C.I. Direct Black 80

This technical guide provides a comprehensive overview of the health and safety considerations, toxicological profile, and handling procedures for this compound (CAS No. 8003-69-8; C.I. 31600). This document is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this substance.

Chemical and Physical Properties

This compound is a trisazo dye characterized by its high molecular weight and water solubility.[1] It appears as a bluish-black to black, odorless powder.[2][3] Its solubility in water facilitates its use in dyeing processes for cellulosic fibers like cotton, as well as in the paper and leather industries.[1][2][4] It is generally insoluble in organic solvents.[5][6]

PropertyValueReference(s)
C.I. NameDirect Black 80[2]
C.I. Number31600[2]
CAS Number8003-69-8[2]
Chemical ClassTrisazo[5]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[5][7]
Molecular Weight908.78 g/mol [5][7]
AppearanceBluish-black to black powder[2][7]
OdorOdorless[7][8]
SolubilitySoluble in water, forming a blue-black solution; insoluble in most organic solvents.[2][5]
Melting Point> 572 °F (> 300 °C)[7]

Hazard Identification and Classification

While some sources indicate that this compound does not meet the criteria for GHS hazard classification, it is prudent to handle it as a potentially hazardous substance due to its irritant properties and its classification as an azo dye.[9][10]

Primary Hazards:

  • Eye Irritation : The substance is considered irritating to the eyes.[8][11] One safety data sheet assigns the risk phrase R36: Irritating to eyes.[11]

  • Respiratory Irritation : Inhalation of dust may cause irritation to the respiratory tract.[2][8]

  • Skin Irritation : Prolonged or repeated contact may lead to skin irritation in sensitive individuals.[8]

  • Ingestion : It is considered to have low acute toxicity if swallowed but may cause gastrointestinal irritation.[2][8]

  • Explosion Hazard : As a powder, it can form explosive dust clouds in the air under certain conditions.[3][7][12]

  • Chronic Exposure : The main concern with many azo dyes is their potential for metabolic conversion by intestinal or skin bacteria into potentially carcinogenic aromatic amines.[2][4][9] Although not a benzidine-based dye itself, this metabolic pathway is a known risk for the broader class of azo compounds.[13] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3][6][7]

Toxicological Data

The acute toxicity of this compound is considered low. However, the potential for long-term effects due to metabolic byproducts is a significant consideration.

EndpointSpeciesRouteValueReference(s)
Acute Oral Toxicity (LD50)RatOral> 2000 mg/kg[11]
Eye IrritationRabbitOcularIrritating[11]
Fish Toxicity (LC50)Rainbow Trout-> 500 mg/L (49 hours)[11]

Mutagenicity: A bacterial reverse mutation test (Ames test) has been reported for this compound.[9] This test is crucial for assessing mutagenic potential, especially with metabolic activation, as the byproducts of azo dye metabolism are often the primary concern.[9]

Experimental Protocols

Acute Oral Toxicity Study (as per OECD Guideline 423)

This protocol outlines the methodology for assessing the acute oral toxicity of a substance.[9]

  • Animal Model : Healthy, young adult rats of a standard laboratory strain are typically used. The animals are acclimatized to laboratory conditions before the study.[9]

  • Housing and Feeding : Animals are housed in controlled environments with a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided, though animals are fasted overnight before dosing.[9]

  • Dose Administration : A single dose of 2000 mg of this compound per kg of body weight, prepared in a suitable vehicle like water, is administered to a group of animals (typically 5 females) by oral gavage.[9]

  • Observations : The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily for 14 days.[9]

  • Endpoint : If three or more animals survive the 14-day observation period, the LD50 is determined to be greater than 2000 mg/kg.[9]

Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)

This test is designed to evaluate the mutagenic potential of a substance by measuring its ability to induce mutations in bacteria.[9]

  • Test Strains : Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.[9]

  • Metabolic Activation : The test is performed both with and without an exogenous metabolic activation system, such as a post-mitochondrial fraction (S9) from the liver of induced rodents. This is critical for azo dyes to mimic mammalian metabolism and detect mutagenic byproducts.[9]

  • Procedure : The bacterial strains are exposed to various concentrations of this compound, both with and without the S9 mix. The mixture is then plated on a minimal medium that lacks the required amino acid for the specific bacterial strain.[9]

  • Endpoint : After a suitable incubation period, the number of revertant colonies (colonies that have mutated and can now grow without the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[9]

Signaling and Metabolic Pathways

The primary toxicological concern for this compound is related to its metabolism. Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and in intestinal and skin bacteria.[13] This process can lead to the formation of aromatic amines, which may be carcinogenic.[4]

metabolic_pathway cluster_ingestion Ingestion/Dermal Contact cluster_metabolism Metabolism cluster_products Metabolic Products CI_Direct_Black_80 This compound (Trisazo Dye) Metabolic_Cleavage Reductive Cleavage of Azo Bonds (-N=N-) CI_Direct_Black_80->Metabolic_Cleavage Bioavailability Aromatic_Amines Aromatic Amines Metabolic_Cleavage->Aromatic_Amines Enzymes Azoreductases (Liver, Gut & Skin Bacteria) Enzymes->Metabolic_Cleavage Catalysis Carcinogenic_Potential Potential Carcinogenicity Aromatic_Amines->Carcinogenic_Potential Potential for

Caption: Metabolic pathway of azo dyes leading to potentially carcinogenic aromatic amines.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment.[14]

Engineering Controls
  • Ventilation : Handle this compound in a well-ventilated area. The use of a chemical fume hood is highly recommended to control airborne dust levels.[8][9]

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles.[8][9][14]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[14]

  • Skin Protection : A lab coat or other protective clothing is necessary to prevent skin contact.[9][14]

  • Respiratory Protection : If dust is generated, an approved respirator should be used.[8][14]

Hygiene Practices
  • Wash hands thoroughly after handling.[9][14]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9][14]

Storage and Disposal

  • Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[8][9] Keep away from incompatible materials such as strong oxidizing and reducing agents.[6][9]

  • Spills : In case of a spill, dampen the solid material with water to prevent dusting.[7][12] Sweep or vacuum the material into a suitable container for disposal.[8] The spill area should then be washed with soap and water.[7][12]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[14][15]

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. Get medical aid if irritation develops or persists.[7][8]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][15]

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15]

Fire and Explosion Hazards

  • Fire Hazard : this compound is probably combustible, though flash point data are not available.[3][7]

  • Explosion Hazard : Dust from this material may form explosive mixtures with air.[3][7][12]

  • Extinguishing Media : Use a dry chemical, carbon dioxide, Halon extinguisher, or a water spray to control fires involving this material.[7][11]

  • Hazardous Combustion Products : When heated to decomposition, it may emit toxic fumes, including nitrogen oxides.[6][7][11]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

safe_handling_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment PPE_Selection 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Risk_Assessment->PPE_Selection Engineering_Controls 3. Prepare Engineering Controls (Fume Hood, Ventilation) PPE_Selection->Engineering_Controls Weighing 4. Weighing (Minimize Dust) Engineering_Controls->Weighing Solution_Prep 5. Solution Preparation (Add powder to solvent slowly) Weighing->Solution_Prep Experiment 6. Experimental Use Solution_Prep->Experiment Decontamination 7. Decontaminate Work Area Experiment->Decontamination Waste_Disposal 8. Segregate & Dispose of Waste (Follow Regulations) Decontamination->Waste_Disposal PPE_Removal 9. Remove & Dispose of PPE Waste_Disposal->PPE_Removal Hygiene 10. Personal Hygiene (Wash Hands) PPE_Removal->Hygiene

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide to C.I. Direct Black 80 (CAS Number: 8003-69-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Direct Black 80, a trisazo dye widely utilized in various industrial applications. This document consolidates key technical data, experimental protocols, and visual representations of its chemical synthesis, application workflow, and environmental degradation pathway to serve as a vital resource for the scientific community.

Core Technical Data

This compound is a water-soluble anionic dye known for its strong affinity for cellulosic materials. Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
C.I. Name Direct Black 80[1][2]
C.I. Number 31600[1][2]
CAS Number 8003-69-8[1]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[1]
Molecular Weight 908.78 g/mol [1]
Appearance Bluish-black to black powder[1][3][4]
Odor Odorless[5]
Solubility Soluble in water, forming a blue-black solution. Slightly soluble in ethanol (B145695) and insoluble in most organic solvents.[1][3]
Melting Point > 572 °F (> 300 °C)[5]
Table 2: Application and Fastness Properties on Cotton
PropertyGrade/ValueReference(s)
Light Fastness 2-3 (Poor)[6]
Soaping Fastness (Fading) 3-4 (Moderate)[6]
Water Logging Fastness (Fading) 3-4 (Moderate)[6]
Ironing Fastness 4 (Good)[6]
Acid Resistance 4 (Good)[6]
Alkali Resistance 4-5 (Good to Excellent)[6]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research and development.

Synthesis of this compound

The manufacturing of this compound is a multi-step process involving sequential diazotization and coupling reactions. While specific proprietary details are not publicly available, a general laboratory-scale synthesis protocol can be outlined based on established azo dye chemistry.[3]

Principle: The synthesis involves the diazotization of three different aromatic amines and their sequential coupling to form a trisazo molecule.

Materials:

  • N-(4-aminophenyl)acetamide

  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid

  • 5-Aminonaphthalene-2-sulfonic acid

  • 8-Aminonaphthalene-2-sulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Deionized water

Procedure:

  • First Diazotization and Coupling:

    • Dissolve N-(4-aminophenyl)acetamide in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite to diazotize the amine.

    • In a separate vessel, prepare a solution of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions (using sodium carbonate).

    • Slowly add the diazonium salt solution to the coupling component solution, maintaining a low temperature and alkaline pH to form the initial monoazo compound.

  • Reduction and Acylation:

    • The resulting compound undergoes reduction and acylation of the three amino nitrogen atoms.

  • Second and Third Diazotization and Coupling:

    • The intermediate is then subjected to a second diazotization reaction.

    • This is followed by coupling with a mixture of 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid.

    • A final coupling reaction is carried out under alkaline conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid to yield the final trisazo dye, this compound.[4]

  • Isolation:

    • The dye is precipitated from the reaction mixture by the addition of sodium chloride (salting out), filtered, washed, and dried.

Application Protocol for Dyeing Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton with this compound.

Materials:

  • This compound

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (for pH adjustment)

  • Wetting agent

  • Deionized water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amount of dye, salt, and auxiliaries based on the weight of the fabric (e.g., 2% dye on weight of fabric) and the desired liquor ratio (e.g., 1:20).

    • Make a paste of the this compound powder with a small amount of cold water, then dissolve it in boiling deionized water.

    • Fill the dye bath with the required volume of water and add the dissolved dye, wetting agent (e.g., 1 g/L), and sodium carbonate to achieve a neutral to slightly alkaline pH (7-8).

  • Dyeing Process:

    • Introduce the pre-wetted cotton fabric into the dye bath at approximately 40°C.

    • Run the dyeing machine for 10-15 minutes to ensure even wetting.

    • Gradually add the calculated amount of sodium chloride in portions over 15-20 minutes.

    • Raise the temperature of the dye bath to 90-95°C at a rate of approximately 1.5-2°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes with constant agitation.

    • Allow the dye bath to cool to about 60°C.

  • After-treatment:

    • Remove the dyed fabric from the bath and rinse it thoroughly with cold water to remove unfixed dye.

    • A subsequent hot rinse can be performed to improve fastness.

    • For enhanced wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's specifications.

    • Finally, squeeze the fabric and air dry or dry in an oven at a moderate temperature.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Chemical Synthesis Pathway

G A N-(4-aminophenyl)acetamide C Diazotization (NaNO2, HCl, 0-5°C) A->C B 6-Amino-4-hydroxynaphthalene- 2-sulfonic acid D Coupling B->D L Final Coupling B->L C->D E Monoazo Intermediate D->E F Reduction & Acylation E->F G Modified Intermediate F->G H Second Diazotization G->H J Second Coupling H->J I 5- & 8-Aminonaphthalene- 2-sulfonic acid I->J K Disazo Intermediate J->K K->L M This compound L->M

Caption: Generalized synthesis pathway for this compound.

Experimental Workflow for Cotton Dyeing

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Dissolve Dye & Auxiliaries B Set pH (7-8) & Temperature (40°C) A->B C Introduce Fabric B->C D Add Electrolyte (NaCl) C->D E Raise Temperature to 95°C D->E F Hold for 45-60 min E->F G Cool Down F->G H Rinse (Cold & Hot) G->H I Apply Cationic Fixative (Optional) H->I J Dry I->J

Caption: Workflow for the application of this compound on cotton.

Ecotoxicological Degradation Pathway

G A This compound (Trisazo Dye) B Anaerobic Conditions (Reductive Cleavage) A->B -N=N- bond cleavage C Aromatic Amines (Potentially Toxic Intermediates) B->C D Aerobic Degradation C->D E Further Breakdown Products D->E F Complete Mineralization (CO₂, H₂O, etc.) E->F

Caption: Simplified ecotoxicological degradation pathway of this compound.

References

C.I. Direct Black 80: An In-depth Technical Guide to Industrial Dyeing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Black 80, a trisazo direct dye, is a prominent colorant in various industrial applications, primarily for dyeing cellulosic fibers, leather, and paper.[1][2] Its appeal lies in its water solubility, high affinity for these substrates without the need for a mordant, and its ability to produce deep black shades.[2][3] This technical guide provides a comprehensive overview of the properties, industrial dyeing applications, and detailed experimental protocols for this compound.

Core Properties of this compound

This compound is characterized by its specific chemical and physical properties that dictate its application and performance in dyeing processes. A summary of these properties is presented below.

PropertyValueReferences
C.I. Name Direct Black 80[1]
C.I. Number 31600
CAS Number 8003-69-8
Chemical Class Trisazo
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃
Molecular Weight 908.78 g/mol
Appearance Blue-black uniform powder
Solubility Soluble in water, forming a blue-black solution; insoluble in most organic solvents.

Performance and Fastness Properties

The durability of a dye is critical for its industrial utility. The fastness properties of this compound on cellulosic fibers are summarized below. It is important to note that these values can vary based on the substrate, dyeing process, and after-treatments applied.

Fastness PropertyRating (ISO/AATCC Standards)References
Light Fastness 2 - 3
Washing Fastness (Fading) 3 - 4
Washing Fastness (Staining) 3 - 4
Rubbing Fastness (Dry) 4
Rubbing Fastness (Wet) 3
Acid Resistance 4
Alkali Resistance 4 - 5

Industrial Dyeing Applications and Experimental Protocols

This compound is versatile and finds application in dyeing various substrates. The following sections detail the industrial dyeing processes and experimental protocols for key materials.

Dyeing of Cellulosic Fibers (Cotton, Viscose)

Direct dyes are widely used for cellulosic fibers due to their straightforward application process. The mechanism of action involves the dye molecules, which are large and planar, aligning with the linear cellulose (B213188) chains and being held by hydrogen bonding and van der Waals forces.

Experimental Protocol: Exhaust Dyeing of Cotton/Viscose

This protocol describes a typical laboratory procedure for dyeing cotton or viscose fabric with this compound.

Materials and Reagents:

  • This compound

  • Scoured and bleached cellulosic fabric (e.g., cotton, viscose)

  • Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (for pH adjustment)

  • Wetting agent

  • Laboratory dyeing machine or beaker dyeing setup

  • Deionized water

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amount of dye based on the desired shade (e.g., 2% on the weight of fabric, owf).

    • Create a paste of the dye with a small amount of cold water, then dissolve it in boiling water to form a stock solution.

    • Set the dye bath with the necessary volume of water for a specific liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 1 g/L) and, if needed, adjust the pH to 7-8 with sodium carbonate.

  • Dyeing Process:

    • Introduce the pre-wetted fabric into the dye bath at a low temperature (e.g., 40°C).

    • Agitate the bath for 10-15 minutes to ensure even wetting and initial dye absorption.

    • Gradually add the calculated amount of electrolyte (e.g., 20 g/L NaCl) in portions over 15-20 minutes.

    • Raise the temperature of the dye bath to 90-95°C at a rate of 1.5-2°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes with continuous agitation.

    • Allow the dye bath to cool to approximately 60°C before removing the fabric.

  • After-treatment:

    • Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye. A subsequent hot rinse can further improve fastness.

    • For enhanced wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

    • Squeeze the fabric and dry it in the air or in an oven at a moderate temperature.

Industrial_Dyeing_Workflow_Cellulosic_Fibers cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Bath_Prep Dye Bath Preparation (Dye, Water, Auxiliaries) Bleaching->Dye_Bath_Prep Fabric_Introduction Fabric Introduction (40°C) Dye_Bath_Prep->Fabric_Introduction Electrolyte_Addition Electrolyte Addition (Gradual) Fabric_Introduction->Electrolyte_Addition Temperature_Rise Temperature Rise (to 90-95°C) Electrolyte_Addition->Temperature_Rise Dyeing_Hold Dyeing (45-60 min) Temperature_Rise->Dyeing_Hold Cooling Cooling (to 60°C) Dyeing_Hold->Cooling Rinsing Rinsing (Cold & Hot) Cooling->Rinsing Fixing Cationic Fixing (Optional) Rinsing->Fixing Drying Drying Fixing->Drying

Industrial dyeing workflow for cellulosic fibers.
Leather Dyeing

This compound is also utilized for dyeing leather, offering good penetration and deep black shades.

Experimental Protocol: Drum Dyeing of Leather

Materials and Reagents:

  • This compound

  • Properly tanned and neutralized leather

  • Formic acid

  • Water

Procedure:

  • Leather Preparation:

    • The leather should be thoroughly tanned and neutralized before dyeing.

    • Wash the leather in a drum with water at approximately 35°C for 15-20 minutes to ensure it is clean and uniformly wet. Drain the water.

  • Dyeing:

    • Fill the drum with water at 50-60°C. The liquor ratio should be between 10:1 and 20:1.

    • Dissolve the required amount of this compound (typically 1-8% on the shaved weight of the leather) in hot water and add it to the drum.

    • Run the drum for 30-60 minutes to allow for dye penetration.

  • Fixation:

    • Slowly add formic acid, diluted with water, to the drum in several portions over 30-45 minutes to gradually lower the pH to 3.5-4.5. This step is crucial for fixing the dye to the leather fibers.

    • Continue running the drum for another 30-60 minutes to ensure complete fixation.

  • Rinsing and Fatliquoring:

    • Drain the dye bath and rinse the leather thoroughly with water.

    • Fatliquor the leather according to standard procedures to impart softness and flexibility.

Leather_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_fixation Dyeing & Fixation cluster_finishing Finishing Tanning Tanning & Neutralization Washing Washing (35°C) Tanning->Washing Dyeing_Step Dyeing (50-60°C, 30-60 min) Washing->Dyeing_Step Fixation_Step Fixation with Formic Acid (pH 3.5-4.5, 30-60 min) Dyeing_Step->Fixation_Step Rinsing_Step Rinsing Fixation_Step->Rinsing_Step Fatliquoring_Step Fatliquoring Rinsing_Step->Fatliquoring_Step

Industrial leather dyeing workflow.
Paper Dyeing

This compound is used in the paper industry to color pulp before sheet formation, ensuring even coloration.

Experimental Protocol: Beater Dyeing of Paper Pulp

Materials and Reagents:

  • This compound

  • Bleached or unbleached paper pulp

  • Rosin (B192284) size

  • Alum

Procedure:

  • Dye Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v) by dissolving the dye powder in hot deionized water.

  • Dyeing:

    • Add the required amount of the dye stock solution to the pulp slurry (typically 0.1 - 5.0% on the weight of fiber, owf).

    • Allow the dye to mix with the pulp for at least 15-20 minutes for uniform distribution.

  • Sizing and Fixation:

    • Add rosin size to the pulp slurry and mix for 5-10 minutes.

    • Adjust the pH of the slurry to 4.5-5.5 by adding a solution of alum. This step is crucial for the precipitation of the rosin size and the fixation of the dye onto the cellulose fibers.

    • Continue to mix for another 10-15 minutes.

  • Sheet Formation and Drying:

    • Form paper sheets from the dyed pulp using a standard sheet former.

    • Press the formed sheets to remove excess water and then dry them under controlled conditions.

Paper_Dyeing_Workflow Pulp_Slurry Pulp Slurry Dye_Addition Dye Addition & Mixing (15-20 min) Pulp_Slurry->Dye_Addition Sizing_Agent Rosin Size Addition (5-10 min) Dye_Addition->Sizing_Agent Fixation pH Adjustment with Alum (pH 4.5-5.5, 10-15 min) Sizing_Agent->Fixation Sheet_Formation Sheet Formation Fixation->Sheet_Formation Pressing_Drying Pressing & Drying Sheet_Formation->Pressing_Drying

Beater dyeing workflow for paper.

Dye-Fiber Interaction Signaling Pathway

The affinity of this compound for cellulosic fibers is a result of several weak intermolecular forces acting in concert. The large, linear, and planar structure of the dye molecule is fundamental to this interaction.

Dye_Fiber_Interaction cluster_forces Intermolecular Forces Dye_Molecule This compound (Large, Planar, Anionic) H_Bonding Hydrogen Bonding (Dye's -NH₂, -OH, -N=N- with Cellulose's -OH) Dye_Molecule->H_Bonding Van_der_Waals Van der Waals Forces (Large surface area contact) Dye_Molecule->Van_der_Waals Pi_Pi_Interactions π-π Interactions (Aromatic rings of dye) Dye_Molecule->Pi_Pi_Interactions Cellulose_Fiber Cellulose Fiber (Linear Polymer with -OH groups) H_Bonding->Cellulose_Fiber Van_der_Waals->Cellulose_Fiber Pi_Pi_Interactions->Cellulose_Fiber

Dye-fiber interaction mechanism.

References

Methodological & Application

Application Notes and Protocols: C.I. Direct Black 80 as a Counterstain in Histological Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for research purposes only. C.I. Direct Black 80 is not a certified biological stain, and its use as a counterstain in histology is not a standard, validated procedure. The information and protocols presented here are based on the general principles of direct dyes and are intended as a starting point for methodology development and optimization. Researchers should conduct their own validation to determine the suitability and performance of this compound for their specific applications. Appropriate safety precautions must be taken when handling this chemical.

Introduction

This compound (Colour Index Number 31600; CAS No. 8003-69-8) is a trisazo direct dye with a high affinity for cellulosic materials, making it a staple in the textile, paper, and leather industries.[1][2] Its utility in biological staining is not well-established, but its chemical properties suggest potential as a counterstain in various histological preparations.[1] This document provides an overview of its potential applications, theoretical staining mechanisms, and investigational protocols for its use as a counterstain.

Direct dyes, like this compound, are anionic and bind to tissues through non-covalent interactions such as hydrogen bonding and van der Waals forces.[1] The linear and planar structure of these dyes facilitates their alignment with and binding to linear molecules within tissues, such as collagen and amyloid fibrils.[1]

Potential Applications:

Based on the properties of similar direct dyes, potential applications for this compound in histology could include:

  • Collagen Staining: Similar to Sirius Red, it may be useful for the visualization of collagen fibers.

  • Amyloid Staining: Its linear structure suggests it might be effective in staining amyloid deposits, which could then be examined for birefringence under polarized light.

  • General Counterstaining: It could serve as a cytoplasmic counterstain in conjunction with nuclear stains like hematoxylin (B73222).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
C.I. Name Direct Black 80
C.I. Number 31600
CAS Number 8003-69-8
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃
Molecular Weight 908.78 g/mol
Appearance Bluish-black to black powder
Solubility Soluble in water (1-10 mg/mL); insoluble in most organic solvents.

Experimental Protocols

The following are investigational protocols adapted from established methods for other direct dyes. Optimization of parameters such as dye concentration, staining time, and differentiation steps will be necessary for specific tissue types and applications.

Protocol 1: General Counterstaining (Adapted from General Direct Dye Procedures)

This protocol provides a basic framework for using this compound as a general-purpose counterstain.

Materials:

  • This compound

  • Distilled water

  • Xylene

  • Ethanol (B145695) (100%, 95%)

  • Permanent mounting medium

Solutions:

  • 0.1% (w/v) this compound Staining Solution: Dissolve 0.1 g of this compound in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye. Cool to room temperature and filter before use.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Perform primary staining (e.g., with a nuclear stain like hematoxylin) if desired, and follow with appropriate washing steps.

  • Immerse slides in the 0.1% this compound solution for 5-10 minutes. Staining time may require optimization.

  • Briefly rinse in distilled water to remove excess stain.

  • Dehydrate through graded ethanol series: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

  • Clear in two changes of xylene for 3 minutes each.

  • Mount with a permanent mounting medium.

Expected Results:

  • Cytoplasm and other tissue components: Varying shades of black or dark blue/green.

  • Nuclei (if primary stain used): Color of the primary stain (e.g., blue with hematoxylin).

Protocol 2: Staining of Amyloid Deposits (Hypothetical)

This protocol is adapted from methods used for other amyloid-binding direct dyes.

Materials:

  • This compound

  • 80% Ethanol

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Hematoxylin solution

  • Xylene

  • Mounting medium

Solutions:

  • Stock Staining Solution (0.5% this compound): Dissolve 0.5 g of this compound in 100 mL of 80% ethanol.

  • Working Staining Solution: Saturate the stock solution with NaCl. Just before use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.

  • Rinse in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • Counterstain with hematoxylin.

  • Wash in running tap water until blue.

  • Dehydrate, clear, and mount.

Expected Results:

  • Amyloid Deposits: Black or dark blue/green. Examination under polarized light should be performed to confirm the characteristic birefringence of amyloid stained with linear dyes.

  • Nuclei: Blue/black.

Protocol 3: Staining of Collagen Fibers (Hypothetical, adapted from Picro-Sirius Red method)

This protocol is based on the principle of using a direct dye in a picric acid solution to enhance collagen staining.

Materials:

  • This compound

  • Saturated aqueous picric acid

  • Glacial acetic acid

  • Distilled water

  • Hematoxylin solution

  • Xylene

  • Ethanol (graded series)

  • Mounting medium

Solutions:

  • Staining Solution (0.1% this compound in Picric Acid): Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid.

  • Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with hematoxylin and wash.

  • Immerse in the 0.1% this compound in picric acid solution for 60 minutes.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly through a graded series of ethanol.

  • Clear in xylene and mount.

Expected Results (Hypothetical):

  • Collagen fibers: Black or dark green/blue.

  • Muscle and cytoplasm: Lighter shades of the counterstain.

  • Nuclei: Blue/black.

Comparison of Investigational Protocols

ParameterProtocol 1: General CounterstainingProtocol 2: Amyloid StainingProtocol 3: Collagen Staining
Primary Target General tissue componentsAmyloid depositsCollagen fibers
Dye Concentration 0.1% (w/v) in distilled water0.5% (w/v) in 80% ethanol0.1% (w/v) in picric acid
Solvent Distilled Water80% Ethanol with NaCl and NaOHSaturated Aqueous Picric Acid
Staining Time 5-10 minutes20-30 minutes60 minutes
Differentiation Brief rinse in distilled waterRinse in 80% ethanolWash in acidified water
Primary Stain Optional (e.g., Hematoxylin)HematoxylinHematoxylin

Troubleshooting

Uneven or inconsistent staining is a common issue in histology, which may be more pronounced with a non-standard dye like this compound.

ProblemPotential CauseSuggested SolutionReference(s)
Blotchy/Patchy Staining Incomplete deparaffinizationEnsure fresh xylene and alcohols are used with adequate incubation times.
Poor tissue fixationFollow a consistent and appropriate fixation protocol for the tissue type.
Dye aggregationFilter the staining solution immediately before use. Consider adjusting dye concentration.
Staining is Darker at Edges Tissue drying during stainingKeep sections moist throughout the entire staining procedure.
Incomplete reagent coverageEnsure slides are fully immersed in all solutions.
Weak or No Staining Incorrect pH of staining solutionExperiment with buffering the staining solution to different pH values.
Staining time too shortIncrease the duration of incubation in the staining solution.
Depleted staining solutionUse fresh staining solution.

Visualizations

General Histological Staining Workflow

The following diagram illustrates a general workflow for the histological staining of paraffin-embedded tissues using this compound as a counterstain.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Mounting Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Wash_H2O Wash in Water Rehydration->Wash_H2O Primary_Stain Primary Staining (e.g., Hematoxylin) Wash_H2O->Primary_Stain Wash1 Wash Primary_Stain->Wash1 Counterstain Counterstain (this compound) Wash1->Counterstain Wash2 Wash/Differentiate Counterstain->Wash2 Dehydration Dehydration (Graded Ethanol) Wash2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining.

Troubleshooting Workflow for Uneven Staining

This diagram provides a logical approach to troubleshooting common issues encountered during the staining process.

G cluster_prep Pre-Staining Issues cluster_staining Staining Issues Uneven_Staining Uneven Staining Observed Check_Prep Review Pre-Staining Steps Uneven_Staining->Check_Prep Check_Stain Review Staining Protocol Uneven_Staining->Check_Stain Fixation Inadequate Fixation? Check_Prep->Fixation Yes Deparaffinization Incomplete Deparaffinization? Check_Prep->Deparaffinization Yes Section_Thickness Uneven Section Thickness? Check_Prep->Section_Thickness Yes Dye_Aggregation Dye Aggregated? Check_Stain->Dye_Aggregation Yes Drying Tissue Dried Out? Check_Stain->Drying Yes Reagent_Coverage Incomplete Coverage? Check_Stain->Reagent_Coverage Yes

Caption: Troubleshooting workflow for uneven staining.

References

Application Notes and Protocols: Preparation of C.I. Direct Black 80 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (Colour Index Number 31600) is a trisazo direct dye used in various industrial applications, including the dyeing of cellulosic fibers, paper, and leather.[1] In research and development, it can be utilized in studies involving dye-substrate interactions, adsorption kinetics, and as a staining agent in certain biological applications.[1][2] Accurate and consistent preparation of stock and working solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions, along with essential data and safety information.

Safety Precautions

This compound is a bluish-black to black powder.[1][3][4] As an azo dye, it requires careful handling. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the powder and its solutions.[5][6]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust.[5][6]

  • Dust Explosion Hazard: As a powder, it can form explosive dust clouds in the air under certain conditions.[4][7][8] Avoid generating dust.

  • Spill Management: In case of a spill, dampen the solid material with water before transferring it to a suitable container for disposal.[4][7]

Data Presentation

Quantitative data for this compound and recommendations for solution preparation are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
C.I. NameDirect Black 80[1][3]
C.I. Number31600[1][3][9]
CAS Number8003-69-8[1][3][9]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[1][3][4][9]
Molecular Weight908.78 g/mol [1][3][9]
AppearanceBluish-black to black powder[1][3][4]
SolubilitySoluble in water (1-10 mg/mL); Insoluble in most organic solvents.[1][3][4][7][9]

Table 2: Recommended Parameters for this compound Solutions

ParameterRecommendationRationale / NotesReferences
Stock Solution
SolventHigh-purity deionized or distilled waterAvoids precipitation caused by divalent cations present in hard water.[10]
Concentration1 mg/mL (1000 mg/L)A common starting concentration for subsequent dilutions.[1]
Preparation Temp.Use warm (50-60°C) water to aid dissolutionIncreases the rate of dissolution. Cool to room temperature before final volume adjustment.[10]
StorageRoom temperature, protected from lightStore in a tightly sealed, amber container to prevent photo-degradation and evaporation.[10]
Working Solution
Concentration Range1 - 300 mg/LDependent on the specific experimental requirements (e.g., adsorption studies, staining).[1]
PreparationSerial dilution from stock solutionEnsures accuracy and consistency for lower concentration solutions.[3]
pHNeutral to slightly acidicMay enhance solution stability. Highly alkaline conditions can alter dye properties.[10]

Experimental Protocols

Protocol 1: Preparation of 1 mg/mL this compound Stock Solution

This protocol describes the preparation of 100 mL of a 1 mg/mL this compound stock solution.

Materials and Reagents:

  • This compound powder (CAS: 8003-69-8)

  • High-purity deionized water

  • 100 mL volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder into a beaker containing approximately 80 mL of deionized water. Using warm water (50-60°C) can facilitate dissolution.[10]

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the dye is completely dissolved. This may take several minutes.

  • Transfer: Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.

  • Rinsing: Rinse the beaker with small volumes of deionized water and add the rinsate to the volumetric flask. Repeat this step 2-3 times to ensure a complete quantitative transfer.

  • Final Volume Adjustment: Allow the solution to cool to room temperature. Once cooled, add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled, tightly sealed amber bottle for storage at room temperature, protected from light.[10]

Protocol 2: Preparation of a 10 µg/mL (10 mg/L) Working Solution

This protocol describes the preparation of 50 mL of a 10 µg/mL working solution from the 1 mg/mL stock solution prepared in Protocol 1.

Materials and Reagents:

  • 1 mg/mL this compound stock solution

  • High-purity deionized water

  • 50 mL volumetric flask

  • Micropipette or serological pipette

Procedure:

  • Calculation: Use the dilution formula (C₁V₁ = C₂V₂) to determine the required volume of the stock solution.

    • C₁ = 1000 µg/mL (stock concentration)

    • C₂ = 10 µg/mL (desired working concentration)

    • V₂ = 50 mL (final volume)

    • V₁ = (C₂V₂) / C₁ = (10 µg/mL * 50 mL) / 1000 µg/mL = 0.5 mL

  • Transfer Stock Solution: Using a calibrated pipette, accurately transfer 0.5 mL (500 µL) of the 1 mg/mL stock solution into a 50 mL volumetric flask.

  • Dilution: Add deionized water to the volumetric flask to just below the calibration mark.

  • Final Volume Adjustment: Carefully add deionized water dropwise until the bottom of the meniscus is aligned with the 50 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

  • Use: The working solution is now ready for experimental use. It is recommended to prepare working solutions fresh daily for best results.

Visualization

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 10 µg/mL) weigh 1. Weigh 100 mg of This compound Powder dissolve 2. Dissolve in ~80 mL of warm deionized water with stirring weigh->dissolve transfer 3. Transfer solution to 100 mL volumetric flask dissolve->transfer cool_adjust 4. Cool to room temp & adjust to final volume transfer->cool_adjust store 5. Homogenize and store in amber bottle cool_adjust->store pipette 6. Pipette calculated volume (0.5 mL) of stock solution into 50 mL volumetric flask store->pipette Use Stock Solution dilute 7. Dilute with deionized water to the mark pipette->dilute homogenize 8. Homogenize solution dilute->homogenize use 9. Use freshly prepared working solution homogenize->use

Caption: Workflow for preparing this compound solutions.

References

C.I. Direct Black 80: Application Notes and Protocols for Paper and Leather Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of C.I. Direct Black 80 in paper and leather dyeing. This information is intended to guide laboratory and research applications of this versatile trisazo direct dye.

Introduction to this compound

This compound is a substantive, water-soluble dye known for its ability to color cellulosic and proteinaceous substrates without the need for a mordant.[1] Its molecular structure allows for a high affinity to materials such as paper and leather, making it a common choice for achieving deep black shades.[2][3] It is classified as a trisazo dye, and its anionic nature in aqueous solutions is key to its dyeing mechanism.[1]

Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application in dyeing processes.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. NameDirect Black 80
C.I. Number31600
CAS Number8003-69-8
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃
AppearanceBlue-black uniform powder
SolubilitySoluble in water
Molecular StructureTrisazo Class

Application in Paper Dyeing

This compound is widely used in the paper industry to achieve deep black coloration of various paper grades. The beater dyeing method is a common approach where the dye is introduced to the pulp slurry before sheet formation, ensuring an even color distribution.[4]

Quantitative Parameters for Paper Dyeing

The following table summarizes the key quantitative parameters for the beater dyeing of paper with this compound.

Table 2: Quantitative Parameters for Paper Dyeing with this compound

ParameterRecommended RangeNotes
Dye Concentration (% owf*)0.1 - 5.0%Dependent on the desired shade intensity.
pH of Pulp Slurry4.5 - 5.5Critical for dye fixation with rosin (B192284) and alum.
Sizing Agent (Rosin)As per paper grade requirementsAdded before pH adjustment.
Fixation Agent (Alum)Sufficient to achieve target pHPrecipitates the rosin size and fixes the dye.
Mixing Time (Post-Dye)15 - 20 minutesEnsures uniform dye distribution in the pulp.
Mixing Time (Post-Sizing/Fixation)15 - 25 minutes totalAllows for proper reaction and fixation.

% on weight of fiber

Experimental Protocol: Beater Dyeing of Paper

This protocol outlines the steps for dyeing paper pulp with this compound in a laboratory setting.

Materials:

  • This compound dye

  • Bleached or unbleached paper pulp

  • Rosin size

  • Alum (aluminum sulfate)

  • Deionized water

  • Standard laboratory glassware and equipment

  • Sheet former

Procedure:

  • Pulp Preparation: Prepare a pulp slurry of the desired consistency in a laboratory beater or disintegrator.

  • Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v) by dissolving the dye powder in warm deionized water with gentle stirring.

  • Dyeing: Add the calculated amount of the dye stock solution to the pulp slurry to achieve the target shade. Mix for 15-20 minutes to ensure uniform distribution.

  • Sizing: Add the required amount of rosin size to the dyed pulp slurry and mix for an additional 5-10 minutes.

  • Fixation: Slowly add a solution of alum to the slurry to adjust the pH to 4.5-5.5. This step is crucial for the precipitation of the rosin size and the fixation of the dye onto the cellulose (B213188) fibers. Continue mixing for another 10-15 minutes.

  • Sheet Formation: Form paper sheets from the dyed and sized pulp using a standard sheet former according to standard laboratory procedures.

  • Pressing and Drying: Press the formed sheets to remove excess water and then dry them under controlled conditions to obtain the final colored paper.

Paper Dyeing Experimental Workflow

Paper_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing & Sizing cluster_fixation Fixation cluster_formation Sheet Formation & Finishing Pulp_Slurry Prepare Pulp Slurry Add_Dye Add Dye Solution to Pulp (0.1-5.0% owf) Pulp_Slurry->Add_Dye Dye_Solution Prepare 1% Dye Stock Solution Dye_Solution->Add_Dye Mix_Dye Mix for 15-20 min Add_Dye->Mix_Dye Add_Sizing Add Rosin Size Mix_Dye->Add_Sizing Mix_Sizing Mix for 5-10 min Add_Sizing->Mix_Sizing Adjust_pH Adjust pH to 4.5-5.5 with Alum Mix_Sizing->Adjust_pH Mix_Fixation Mix for 10-15 min Adjust_pH->Mix_Fixation Form_Sheets Form Paper Sheets Mix_Fixation->Form_Sheets Press_Sheets Press Sheets Form_Sheets->Press_Sheets Dry_Sheets Dry Sheets Press_Sheets->Dry_Sheets Finished_Paper Finished Colored Paper Dry_Sheets->Finished_Paper

Caption: Experimental workflow for the beater dyeing of paper with this compound.

Application in Leather Dyeing

This compound is also utilized for dyeing various types of leather, particularly chrome-tanned leather. The drum dyeing method is a standard industrial practice that ensures good dye penetration and levelness of the color.

Quantitative Parameters for Leather Dyeing

The following table summarizes the key quantitative parameters for the drum dyeing of leather with this compound.

Table 3: Quantitative Parameters for Leather Dyeing with this compound

ParameterRecommended RangeNotes
Dye Concentration (% on shaved weight)1 - 8%Dependent on leather type and desired color depth.
Liquor Ratio10:1 - 20:1Ratio of the weight of water to the weight of leather.
Dyeing Temperature50 - 60°COptimal temperature for dye penetration.
Dyeing Time30 - 60 minutesInitial period for dye penetration before fixation.
Fixation pH3.5 - 4.5Achieved by the gradual addition of formic acid.
Fixation Time30 - 60 minutesEnsures complete fixation of the dye to the leather fibers.
Electrolyte (optional)5-20% Sodium Chloride or SulfateCan be used to promote dye exhaustion.
Experimental Protocol: Drum Dyeing of Leather

This protocol provides a generalized procedure for dyeing leather with this compound using a laboratory-scale dyeing drum.

Materials:

  • Neutralized, tanned leather (e.g., chrome-tanned)

  • This compound dye

  • Formic acid

  • Ammonia (for pH adjustment if necessary)

  • Fatliquoring agent

  • Cationic dye fixing agent (optional)

  • Deionized water

  • Laboratory dyeing drum

Procedure:

  • Leather Preparation: The leather should be properly tanned and neutralized prior to dyeing.

  • Wetting Back: Wash the leather in the dyeing drum with water at approximately 35°C for 15-20 minutes to ensure it is clean and uniformly wet. Drain the water.

  • Dyeing:

    • Fill the drum with water at 50-60°C to the desired liquor ratio (e.g., 10:1).

    • Dissolve the required amount of this compound in hot water and add it to the drum.

    • Run the drum for 30-60 minutes to allow for even dye penetration.

  • Fixation:

    • Slowly add diluted formic acid in several portions over 30-45 minutes to gradually lower the pH of the dyebath to 3.5-4.5. This acidification is critical for fixing the anionic dye to the cationic collagen fibers of the leather.

    • Continue running the drum for another 30-60 minutes to ensure complete fixation.

  • Rinsing and Fatliquoring:

    • Drain the dye bath and rinse the leather thoroughly with water until the rinse water is clear.

    • Fatliquor the leather according to standard procedures to impart softness and flexibility.

  • Aftertreatment (Optional): To enhance wet fastness, an aftertreatment with a cationic dye fixing agent can be applied. Follow the manufacturer's recommendations for application.

  • Drying and Finishing: Dry and finish the leather as required for the intended application.

Leather Dyeing Experimental Workflow

Leather_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_fixation Fixation cluster_finishing Finishing Prep_Leather Start with Neutralized Tanned Leather Wet_Back Wet Back at 35°C for 15-20 min Prep_Leather->Wet_Back Add_Water Add Water at 50-60°C (Liquor Ratio 10:1 - 20:1) Wet_Back->Add_Water Add_Dye Add Dissolved Dye (1-8% on shaved weight) Add_Water->Add_Dye Run_Drum_Dye Run Drum for 30-60 min Add_Dye->Run_Drum_Dye Add_Acid Gradually Add Formic Acid (to pH 3.5-4.5) Run_Drum_Dye->Add_Acid Run_Drum_Fix Run Drum for 30-60 min Add_Acid->Run_Drum_Fix Rinse Rinse Thoroughly Run_Drum_Fix->Rinse Fatliquor Fatliquor Rinse->Fatliquor Aftertreat Optional: Cationic Aftertreatment Fatliquor->Aftertreat Dry_Finish Dry and Finish Aftertreat->Dry_Finish Finished_Leather Finished Dyed Leather Dry_Finish->Finished_Leather

Caption: Experimental workflow for the drum dyeing of leather with this compound.

Signaling Pathways and Logical Relationships

The interaction of this compound with paper and leather fibers is governed by different chemical principles due to the distinct nature of the substrates.

  • Interaction with Cellulose (Paper): The binding of direct dyes to cellulose fibers is primarily driven by non-covalent interactions, including hydrogen bonding and van der Waals forces. The linear and planar structure of the this compound molecule allows it to align closely with the cellulose polymer chains.

  • Interaction with Collagen (Leather): In the case of leather, which is primarily composed of collagen, the interaction is more complex. Under acidic conditions, the amino groups in the collagen become protonated, resulting in cationic sites. The anionic this compound then forms ionic bonds with these sites, leading to strong fixation.

Logical Relationship of Factors in Dyeing

Dyeing_Factors cluster_params Controllable Parameters cluster_interactions Dye-Substrate Interaction cluster_outcomes Desired Outcomes Dye_Conc Dye Concentration Dye_Uptake Dye Uptake & Penetration Dye_Conc->Dye_Uptake Temperature Temperature Temperature->Dye_Uptake Fixation Dye Fixation Temperature->Fixation pH pH pH->Fixation Time Time Time->Dye_Uptake Time->Fixation Additives Additives (Salt, Sizing, etc.) Additives->Dye_Uptake Color_Yield Color Yield & Shade Dye_Uptake->Color_Yield Levelness Levelness Dye_Uptake->Levelness Fixation->Color_Yield Fastness Fastness Properties Fixation->Fastness

Caption: Logical relationship of factors influencing the dyeing process with this compound.

References

Application Notes and Protocols: Adsorption Kinetics of C.I. Direct Black 80 on Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols and data associated with the adsorption kinetics of C.I. Direct Black 80, a common azo dye, onto various biomass-based adsorbents. The information is intended to guide researchers in setting up and analyzing experiments to evaluate the efficacy of sustainable biosorbents for wastewater treatment.

Introduction

Textile industry effluents are a major source of water pollution, containing synthetic dyes like this compound that are often resistant to natural degradation.[1][2] Biosorption, a process that utilizes low-cost biological materials, has emerged as a promising and sustainable alternative for the removal of these pollutants from aqueous solutions.[1][3] Various forms of biomass, including agricultural waste and plant materials such as Zygophyllum gaetulum stems, have demonstrated high efficiency in adsorbing this compound.[1][3][4] This is often attributed to the presence of functional groups like hydroxyls and carboxyls on the biomass surface that can interact with the dye molecules.[1]

The study of adsorption kinetics is crucial to understanding the rate and mechanism of the dye removal process. This involves fitting experimental data to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the controlling steps of the adsorption process.[3][5][6] Isotherm studies, often analyzed using Langmuir and Freundlich models, provide insights into the adsorbent's capacity and the nature of the interaction between the dye and the biomass surface.[1][4][7]

Experimental Protocols

Preparation of Biomass Adsorbent

A general protocol for the preparation of plant-based biosorbents is as follows:

  • Collection and Washing: Collect the raw biomass material (e.g., plant stems, leaves). Thoroughly wash the material with distilled water to remove any dirt and surface impurities.[1]

  • Drying: The washed biomass should be sun-dried to remove the majority of the water content. Following this, it should be oven-dried at a temperature of 50-60°C for 12-24 hours to eliminate residual moisture.[1]

  • Grinding and Sieving: The dried biomass is then ground into a fine powder using a mechanical grinder. To ensure uniformity in particle size, the powder is sieved, for instance, through a 45-mesh filter.[1] The resulting powder is the ready-to-use biosorbent.

For the preparation of activated carbon from biomass, a chemical activation step is typically included after grinding. This often involves impregnation with an activating agent like phosphoric acid (H₃PO₄) followed by carbonization at high temperatures in an inert atmosphere.[2][4]

Batch Adsorption Experiments

Batch experiments are performed to evaluate the effects of various parameters on the adsorption of this compound.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in bidistilled water. Working solutions of desired concentrations are prepared by diluting the stock solution.[4]

  • Effect of pH: To determine the optimal pH for adsorption, a series of experiments are conducted at different initial pH values (e.g., 3 to 11), keeping the initial dye concentration, adsorbent dose, and temperature constant. The pH can be adjusted using dilute HCl or NaOH.[3][8] For the anionic dye this compound, adsorption is generally more favorable at acidic pH.[1][3]

  • Effect of Adsorbent Dosage: The effect of the adsorbent mass is investigated by varying the dosage (e.g., 0.25 to 5 g/L) while keeping the initial dye concentration, pH, and temperature constant.[3][4][8]

  • Kinetic Studies (Effect of Contact Time): To study the adsorption kinetics, samples are collected at various time intervals (e.g., 5 to 360 minutes) while keeping the adsorbent dose, initial dye concentration, pH, and temperature constant.[3][4][8] The concentration of the dye remaining in the solution is measured to determine the amount of dye adsorbed per unit mass of the adsorbent at time t (qt).

The amount of dye adsorbed at equilibrium (qe, in mg/g) is calculated using the following equation:

qe = (C0 - Ce) * V / m

where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Data Analysis: Kinetic and Isotherm Models

The experimental data from the kinetic studies are fitted to various models to understand the adsorption mechanism.

  • Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.[4][6] The non-linear form of the equation is: qt = qe(1 - e-k1t) where k1 is the pseudo-first-order rate constant (min-1).[4]

  • Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate.[5][9] The non-linear form of the equation is: qt = (k2qe2t) / (1 + k2qet) where k2 is the pseudo-second-order rate constant (g mg-1 min-1).[3][4]

  • Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. The equation is: qt = kidt1/2 + C where kid is the intraparticle diffusion rate constant (mg g-1 min-1/2) and C is the intercept, which is related to the thickness of the boundary layer.[10][11] If the plot of qt versus t1/2 is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.[11] Multilinearity in the plot suggests that multiple diffusion processes are involved.[11][12]

The equilibrium data are analyzed using isotherm models:

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[1][7]

  • Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces.[4][7]

Data Presentation

The following tables summarize the quantitative data from studies on the adsorption of this compound on biomass.

Table 1: Optimal Conditions for this compound Adsorption

Biomass AdsorbentOptimal pHAdsorbent Dose (g/L)Contact Time (min)Maximum Adsorption Capacity (mg/g)Reference
Zygophyllum gaetulum stems320120163.23[3][8][13]
Activated Carbon (from Zygophyllum gaetulum)3160155.95[2][4]

Table 2: Kinetic Model Parameters for this compound Adsorption

Biomass AdsorbentBest Fit Kinetic Modelqe,exp (mg/g)qe,cal (mg/g)k1 (min-1) or k2 (g mg-1 min-1)R2Reference
Zygophyllum gaetulum stemsPseudo-first-order--->0.99[3][8]
Activated Carbon (from Zygophyllum gaetulum)Pseudo-first-order--->0.999[4]

Table 3: Isotherm Model Parameters for this compound Adsorption

Biomass AdsorbentBest Fit Isotherm ModelQm (mg/g)KL (L/mg)R2Reference
Zygophyllum gaetulum stemsLangmuir163.23--[3][13]
Activated Carbon (from Zygophyllum gaetulum)Langmuir155.95->0.99[2][4]

Table 4: Thermodynamic Parameters for this compound Adsorption

Biomass AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of ProcessReference
Activated Carbon (from Zygophyllum gaetulum)NegativeNegative-Spontaneous and Exothermic[2][4]
Zygophyllum gaetulum stemsNegative--Spontaneous[1]

Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing the adsorption process.

Experimental_Workflow A Biomass Collection & Washing B Drying (Sun & Oven) A->B C Grinding & Sieving B->C D Biomass Adsorbent C->D E Batch Adsorption Experiments D->E G Parameter Optimization (pH, Dose, Time) E->G H Kinetic & Isotherm Data Collection E->H F Preparation of Dye Solution F->E I Data Analysis (Modeling) G->I H->I J Results & Interpretation I->J

Caption: Experimental workflow for the study of adsorption kinetics.

Adsorption_Influencing_Factors Adsorption Adsorption of This compound pH Solution pH pH->Adsorption Dosage Adsorbent Dosage Dosage->Adsorption Time Contact Time Time->Adsorption Temp Temperature Temp->Adsorption Initial_Conc Initial Dye Concentration Initial_Conc->Adsorption Biomass_Props Biomass Properties (Surface Area, Functional Groups) Biomass_Props->Adsorption

Caption: Factors influencing the adsorption of this compound on biomass.

References

Troubleshooting & Optimization

How to prevent C.I. Direct Black 80 dye aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Direct Black 80

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of this compound dye in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is a trisazo anionic dye with a large, complex, and planar molecular structure.[1][2] This structure promotes aggregation in aqueous solutions through several intermolecular forces, including van der Waals forces and π-π stacking interactions between the aromatic rings of the dye molecules.[3][4] This self-association is a common phenomenon for dyes with large planar structures, especially in aqueous media where hydrophobic interactions encourage the dye molecules to minimize their contact with water.[5][6]

Q2: How does concentration affect the aggregation of this compound?

The tendency of dyes to aggregate increases with concentration.[5][6] this compound has a reported water solubility of 1 to 10 mg/mL.[7][8][9] To minimize aggregation, it is recommended to prepare stock solutions in the lower to mid-range of this solubility and to prepare fresh dilutions for experiments.[9]

Q3: What is the role of pH in the stability of this compound solutions?

The pH of the solution is a critical factor. Studies on the adsorption of this compound have shown that dye removal from a solution is highest at a pH of 7 or lower.[9][10] For maintaining stability in a stock solution, a neutral to slightly acidic pH may be beneficial.[9] Highly alkaline conditions can alter the dye's properties; for example, adding a 10% sodium hydroxide (B78521) solution changes the color to a red-light blue.[1][11] In one study, the optimal pH for adsorption was found to be 3.[12][13]

Q4: How does temperature influence dye aggregation?

Increasing the temperature generally reduces dye aggregation.[14][15] Higher temperatures increase the kinetic energy of the dye molecules, which enhances their solubility and helps break up aggregates.[3][4] Using warm water (e.g., 40-50°C) can facilitate the initial dissolution of the dye powder.[9] However, for dyeing processes, the effect is twofold, as high temperatures can also decrease the final dye exhaustion onto a substrate because the adsorption process is exothermic.[3][4]

Q5: Can additives be used to prevent or reverse aggregation?

Yes, several types of additives can be used to prevent dye aggregation:

  • Organic Co-solvents : Adding solvents like ethanol (B145695) or isopropanol (B130326) can modify the polarity of the aqueous solution and improve dye solubility.

  • Chaotropic Agents : Urea (B33335) can be used as a disaggregating agent as it disrupts the hydrogen bonding network of water, which can reduce the hydrophobic interactions that drive aggregation.

  • Surfactants : Non-ionic surfactants (e.g., Tween 20, Triton X-100) or anionic surfactants (like sodium dodecylsulfate, SDS) can form micelles around dye molecules, preventing them from self-associating.[16][17][18]

  • Polymers : Certain polymers can form complexes with dye molecules, which can prevent aggregation.[19]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Dye powder does not dissolve completely. 1. Water quality contains divalent cations (hard water).[9] 2. The solution is oversaturated.[9] 3. Insufficient temperature or agitation.[9]1. Use high-purity deionized or distilled water. If using hard water is unavoidable, add a sequestering agent.[9] 2. Prepare a more dilute solution, staying within the 1-10 mg/mL solubility range.[9] 3. Use warm water (40-50°C) and a magnetic stirrer for thorough mixing.[9]
Stock solution is cloudy or has visible precipitates. 1. Aggregation has occurred over time due to high concentration or improper storage. 2. Precipitation caused by temperature changes (e.g., cooling after heating).[9] 3. The pH of the solution has shifted.1. Filter the solution using a 0.22 µm syringe filter before use. Consider adding a disaggregating agent like urea or a non-ionic surfactant. 2. Gently warm the solution while agitating to redissolve the precipitate. Allow it to cool to room temperature before final volume adjustment.[9] 3. Check the pH and adjust to a neutral or slightly acidic range.
Inconsistent experimental results (e.g., staining, spectroscopy). 1. Dye aggregation is causing uneven distribution or light scattering. 2. Degradation of the dye.1. For spectroscopy, centrifuge the solution at high speed (e.g., 10,000 x g) and use the supernatant. For staining, filter the solution immediately before use. 2. Store stock solutions in amber bottles or protected from light to prevent photodegradation.[9] Ensure the storage container is tightly sealed.[9]

Data Summary

The following tables summarize key parameters influencing the stability of this compound in aqueous solutions.

Table 1: Effect of Physicochemical Parameters on Aggregation

Parameter Effect on Aggregation Recommendation for Stable Solutions Supporting Evidence
Concentration Higher concentration increases aggregation.Work with concentrations in the low to mid-solubility range (1-5 mg/mL).[9]The tendency to form dimers or higher aggregates is dependent on dye concentration.[5]
Temperature Higher temperature decreases aggregation.Use warm water (40-50°C) for dissolution.[9] Store at room temperature unless precipitation is observed.[9]Increasing temperature increases the kinetic energy of dye molecules, enhancing solubility and promoting deaggregation.[3][4][15]
pH Aggregation is influenced by surface charge.Maintain a neutral to slightly acidic pH for stock solutions.Adsorption (removal from solution) is highest at pH ≤ 7.[9][10] Highly alkaline conditions alter dye properties.[1]
Electrolytes Presence of salts, especially divalent cations, promotes aggregation.Use high-purity deionized or distilled water.[9]Divalent cations like Ca²⁺ and Mg²⁺ in hard water can cause dye precipitation.[9]

Table 2: Common Anti-Aggregation Additives

Additive Type Example(s) Mechanism of Action Typical Concentration
Chaotropic Agent UreaDisrupts the hydrogen bond network of water, reducing hydrophobic interactions.Up to 2 M
Non-ionic Surfactant Tween 20, Triton X-100Forms micelles around dye molecules, preventing self-association.~0.05% v/v
Organic Co-solvent Ethanol, IsopropanolModifies solvent polarity to improve dye solubility.[20]Up to 10% v/v

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes how to prepare a 1 mg/mL stock solution while minimizing aggregation.

  • Water Quality : Use high-purity, deionized or distilled water for all steps.

  • Calculation : Determine the required mass of this compound. For 50 mL of a 1 mg/mL solution, 50 mg of dye powder is needed.

  • Weighing : Accurately weigh the dye powder using an analytical balance.

  • Initial Dissolution : Add approximately 40 mL of deionized water to a beaker containing a magnetic stir bar. Gently warm the water on a stirrer hotplate to 40-50°C.[9]

  • Mixing : While stirring, slowly add the weighed dye powder to the vortex of the water to facilitate dissolution. Continue stirring until no solid particles are visible.

  • Cooling & pH Adjustment : Allow the solution to cool completely to room temperature. Check the pH and adjust to neutral (~7.0) if necessary, using dilute HCl or NaOH.

  • Final Volume : Transfer the solution to a 50 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Bring the solution to the final volume of 50 mL with deionized water.

  • Storage : Store the solution in a tightly sealed, amber glass bottle at room temperature to protect it from light.[9] For long-term storage, refrigeration (2-8°C) may be considered, but the solution should be checked for precipitation before use.[9]

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

Dye aggregation leads to changes in the absorption spectrum. Typically, the formation of H-aggregates (a common type for planar dyes) results in a blue-shift (shift to a shorter wavelength) of the main absorption peak and a decrease in the molar absorptivity.[6][21] This protocol allows for the qualitative assessment of aggregation.

  • Prepare a Dilution Series : Prepare a series of concentrations of this compound in the desired aqueous buffer (e.g., from 10⁻³ M to 10⁻⁶ M).

  • Acquire Spectra : Using a UV-Vis spectrophotometer, measure the absorption spectrum for each concentration. Use the same buffer as a blank.

  • Analyze Spectra :

    • Plot the absorbance spectra for all concentrations on the same graph.

    • Observe any shifts in the wavelength of maximum absorbance (λ_max). A blue-shift with increasing concentration is indicative of H-aggregate formation.

    • Check for the appearance of new peaks or shoulders on the main absorption band, which can also signify aggregation.[5]

    • Look for the presence of an isosbestic point, where the absorbance is constant for all concentrations. This point indicates a dynamic equilibrium between two species (e.g., monomer and dimer).[5]

  • Test Anti-Aggregation Additives : Repeat the experiment by preparing a new dilution series that includes a potential anti-aggregation agent (e.g., 0.05% Tween 20). A reduction in the spectral shift or a return to monomer-like absorption indicates the effectiveness of the additive.

Visualizations

Aggregation_Mechanism cluster_monomers Monomeric Dye Molecules in Solution cluster_forces Intermolecular Forces cluster_aggregate Aggregated State M1 Monomer 1 VdW Van der Waals Forces M1->VdW PiPi π-π Stacking M1->PiPi M2 Monomer 2 M2->VdW M2->PiPi M3 Monomer 3 M3->VdW M3->PiPi Agg Dye Aggregate VdW->Agg Drive Aggregation PiPi->Agg Drive Aggregation

Caption: Intermolecular forces driving the aggregation of dye monomers.

Troubleshooting_Workflow start Problem: Dye Aggregation Observed check_conc Is Concentration > 5 mg/mL? start->check_conc check_water Is Water Deionized/Distilled? check_conc->check_water No sol_conc Action: Dilute Solution check_conc->sol_conc Yes check_ph Is pH Neutral or Slightly Acidic? check_water->check_ph Yes sol_water Action: Use High-Purity Water check_water->sol_water No check_temp Was Solution Prepared with Warm Water? check_ph->check_temp Yes sol_ph Action: Adjust pH check_ph->sol_ph No sol_temp Action: Re-dissolve with Gentle Heating (40-50°C) check_temp->sol_temp No additives Consider Additives: Urea, Surfactants, Co-solvents check_temp->additives Yes sol_conc->check_water sol_water->check_ph sol_ph->check_temp sol_temp->additives end_node Stable Solution Achieved additives->end_node

Caption: A logical workflow for troubleshooting dye aggregation issues.

Experimental_Workflow prep 1. Prepare Dye Solution Series (Varying Concentrations) measure 2. Acquire UV-Vis Absorption Spectra prep->measure analyze 3. Analyze Spectra for Shifts & Isosbestic Points measure->analyze decision Is Aggregation Detected? analyze->decision no_agg Conclusion: Solution is Stable Under These Conditions decision->no_agg No add_agent 4. Prepare New Series with Anti-Aggregation Additive decision->add_agent Yes remeasure 5. Re-acquire and Analyze Spectra add_agent->remeasure conclusion Conclusion: Evaluate Additive Efficacy remeasure->conclusion

Caption: Experimental workflow for assessing dye aggregation via UV-Vis.

References

Optimizing C.I. Direct Black 80 concentration for microscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C.I. Direct Black 80 for microscopic analysis. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in microscopic staining?

A1: this compound (C.I. 31600) is a trisazo direct dye.[1] In microscopy, it is used as a stain for various biological structures. Its elongated molecular structure allows it to bind to linear molecules like collagen and amyloid fibrils through non-covalent interactions such as hydrogen bonding and van der Waals forces.[2][3]

Q2: What are the primary applications of this compound in biological research?

A2: this compound is primarily used for staining collagen and amyloid deposits in tissue sections.[2][3] When viewed with polarized light, amyloid stained with this compound can exhibit birefringence, a useful characteristic for its identification.[2]

Q3: What is the optimal concentration for this compound staining?

A3: The optimal concentration can vary depending on the specific application and tissue type. However, a common starting point is a 0.1% (w/v) solution.[1][2] It is recommended to empirically determine the ideal concentration for your specific experimental conditions.

Q4: What are the recommended storage and handling procedures for this compound?

A4: this compound should be stored in a cool, well-ventilated area.[4] When handling the powder, it is important to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, to avoid inhalation of dust and contact with skin and eyes.[5]

Q5: How should this compound waste be disposed of?

A5: Waste disposal should be in accordance with local regulations. In general, collected material should be promptly disposed of in suitable, closed containers.[6]

Experimental Protocols

Below are detailed methodologies for preparing and using this compound for staining paraffin-embedded tissue sections.

Solution Preparation

SolutionRecipe
0.1% (w/v) this compound in Picric Acid Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.[2]
0.5% (w/v) this compound Stock Solution Dissolve 0.5 g of this compound in 100 ml of 80% ethanol (B145695).[2]
Working Staining Solution from Stock To the 0.5% stock solution, add NaCl to saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.[2]
0.1% (w/v) this compound in Distilled Water Dissolve 0.1 g of this compound in 100 ml of distilled water. Gentle heating may be required to fully dissolve the dye. Cool to room temperature and filter before use.[1]

Staining Protocol for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.[1]

  • Staining:

    • Immerse slides in the prepared this compound staining solution for 5-30 minutes. The optimal staining time may need to be determined experimentally.[1][2]

  • Rinsing:

    • Rinse briefly in distilled water to remove excess stain.[1]

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.[1]

    • Mount with a resinous mounting medium.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Analysis deparaffinize Deparaffinize (Xylene) rehydrate Rehydrate (Graded Ethanol) deparaffinize->rehydrate stain Stain with This compound rehydrate->stain rinse Rinse stain->rinse dehydrate_post Dehydrate (Graded Ethanol) rinse->dehydrate_post clear Clear (Xylene) dehydrate_post->clear mount Mount clear->mount microscopy Microscopic Analysis mount->microscopy

Caption: General experimental workflow for staining with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during staining with this compound.

ProblemPossible CauseRecommended Solution
Uneven or Patchy Staining Incomplete deparaffinizationEnsure complete removal of wax by using fresh xylene and adequate incubation times.[1]
Dye aggregationFilter the staining solution immediately before use. Consider adjusting the dye concentration or the ionic strength of the solvent.[1]
Tissue drying during stainingKeep the sections moist throughout the entire staining procedure.[1]
Weak Staining or No Signal Insufficient staining timeIncrease the incubation time in the this compound solution.
Low dye concentrationPrepare a fresh staining solution with a higher concentration of this compound.
Improper pH of staining solutionFor some applications, an alkaline pH can enhance staining. Try adding a few drops of 1% NaOH to the working solution just before use.[2]
High Background Staining Excessive dye concentrationReduce the concentration of the this compound in the staining solution.
Inadequate rinsingIncrease the duration and/or the number of rinsing steps after staining to remove unbound dye.
Presence of Crystals or Precipitate Dye solution is too concentrated or oldPrepare a fresh staining solution. Ensure the dye is fully dissolved, using gentle heat if necessary, and filter the solution before use.[1]
Low temperature during stainingMaintain a consistent room temperature during the staining procedure.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_issue Identify Staining Issue cluster_solutions_uneven Solutions for Uneven Staining cluster_solutions_weak Solutions for Weak Staining cluster_solutions_high_bg Solutions for High Background cluster_solutions_precipitate Solutions for Precipitate cluster_outcome Outcome start Staining Problem Identified issue_uneven Uneven Staining issue_weak Weak/No Staining issue_high_bg High Background issue_precipitate Precipitate/ Crystals solution_deparaffin Check Deparaffinization issue_uneven->solution_deparaffin solution_filter_dye Filter Dye Solution issue_uneven->solution_filter_dye solution_moisture Keep Sections Moist issue_uneven->solution_moisture solution_inc_time Increase Staining Time issue_weak->solution_inc_time solution_inc_conc Increase Dye Concentration issue_weak->solution_inc_conc solution_adjust_ph Adjust Solution pH issue_weak->solution_adjust_ph solution_dec_conc Decrease Dye Concentration issue_high_bg->solution_dec_conc solution_inc_rinse Increase Rinsing issue_high_bg->solution_inc_rinse solution_fresh_dye Use Fresh/Filtered Dye issue_precipitate->solution_fresh_dye solution_temp Maintain Room Temp issue_precipitate->solution_temp end Staining Optimized solution_deparaffin->end solution_filter_dye->end solution_moisture->end solution_inc_time->end solution_inc_conc->end solution_adjust_ph->end solution_dec_conc->end solution_inc_rinse->end solution_fresh_dye->end solution_temp->end

Caption: A logical workflow for troubleshooting common this compound staining issues.

References

Reducing background staining with C.I. Direct Black 80 in immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Direct Black 80 in immunohistochemistry (IHC) and other histological applications. Our aim is to help you mitigate common issues, particularly background staining, to achieve clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to causing background staining?

This compound (C.I. 31600) is a water-soluble, trisazo "direct" dye.[1][2] As a direct dye, it possesses a high affinity for cellulosic materials, but in a biological context, it can bind non-specifically to various tissue components through a combination of ionic interactions, hydrogen bonding, and van der Waals forces.[3] This inherent reactivity is a primary contributor to high background staining in IHC, potentially obscuring the specific signal from your target antigen.

Q2: What are the most common causes of high background staining when using this compound?

High background staining is often a result of several factors in the staining protocol.[4] The most common culprits include:

  • Inadequate Blocking: Failure to block non-specific binding sites on the tissue allows the dye to adhere indiscriminately.

  • Suboptimal Dye Concentration: A concentration of this compound that is too high will lead to excessive non-specific binding.

  • Incorrect pH of Staining Solution: The pH can influence the charge of both the dye and tissue components, affecting ionic interactions.

  • Insufficient Washing: Inadequate rinsing after the staining step can leave unbound dye molecules trapped in the tissue.

  • Over-fixation of Tissue: Over-fixation can alter tissue proteins, exposing non-specific binding sites.

Q3: Can this compound be used in conjunction with enzymatic detection systems like HRP-DAB?

Yes, but with caution. If you are using a horseradish peroxidase (HRP) based detection system, it is crucial to quench endogenous peroxidase activity in the tissue. Tissues rich in red blood cells are particularly prone to high endogenous peroxidase levels. Failure to block this activity will result in non-specific signal that can be confounded with your target staining. A pre-incubation step with 3% hydrogen peroxide is typically recommended.

Troubleshooting Guide: Reducing Background Staining

This guide provides a systematic approach to diagnosing and resolving high background staining issues with this compound.

Problem: Diffuse, High Background Across the Entire Tissue Section

This is the most common issue and can be addressed by systematically optimizing your protocol.

Potential Cause Recommended Solution Notes
Dye Concentration Too High Perform a dilution series of this compound (e.g., 0.1%, 0.05%, 0.01%) to determine the optimal concentration that provides sufficient staining of the target structure without excessive background.Always start with the lowest concentration and incrementally increase if the signal is too weak.
Inadequate Protein Blocking Implement a protein blocking step before incubation with the primary antibody. Common blocking agents include Normal Serum (from the same species as the secondary antibody), Bovine Serum Albumin (BSA), or non-fat dry milk.Increasing the blocking incubation time can also be beneficial.
Insufficient Washing Increase the number and duration of wash steps after dye incubation. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).Vigorous but gentle agitation during washing can improve the removal of unbound dye.
Incorrect pH of Staining Buffer Prepare fresh staining solutions and verify the pH before use. Test a range of pH values (e.g., 6.5, 7.0, 7.5) to find the optimal condition for your specific tissue and target.A neutral to slightly alkaline pH is often a good starting point for direct dyes.
Problem: Non-Specific Staining of Connective Tissue

Direct dyes can have a high affinity for collagen and other connective tissue elements.

Potential Cause Recommended Solution Notes
Ionic and Hydrophobic Interactions Include a pre-incubation step with a high ionic strength buffer or a blocking agent specifically designed to reduce such interactions.Some commercial blocking buffers are formulated to minimize these types of non-specific binding.
Over-staining Reduce the incubation time with the this compound solution.Monitor the staining progress under a microscope to avoid over-development.

Experimental Protocols

General Protocol for Immunohistochemistry with this compound Counterstaining

This protocol is a general guideline and should be optimized for your specific antibody, tissue, and experimental setup.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Antigen Retrieval (if required):

    • Perform heat-induced or enzymatic antigen retrieval based on the primary antibody's requirements.

  • Endogenous Enzyme Blocking (for enzymatic detection):

    • Incubate sections in 3% Hydrogen Peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Protein Blocking:

    • Incubate sections with a protein blocking solution (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution (do not rinse).

    • Apply the primary antibody diluted to its optimal concentration and incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing:

    • Rinse sections with PBS containing 0.05% Tween-20 (PBST) three times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the enzyme-conjugated secondary antibody and incubate as per the manufacturer's protocol.

  • Washing:

    • Rinse sections with PBST three times for 5 minutes each.

  • Chromogen Development:

    • Apply the chromogen substrate (e.g., DAB) and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining with this compound:

    • Prepare a 0.05% (w/v) solution of this compound in distilled water. Filter before use.

    • Immerse slides in the staining solution for 1-3 minutes. (Time should be optimized).

    • Rinse thoroughly in several changes of distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100% ethanol).

    • Clear in xylene and mount with a permanent mounting medium.

Visual Guides

Troubleshooting_High_Background Troubleshooting High Background Staining Start High Background Observed Check_Concentration Is Dye Concentration Optimized? Start->Check_Concentration Check_Blocking Is Protein Blocking Adequate? Check_Concentration->Check_Blocking Yes Solution_Concentration Perform Dilution Series (e.g., 0.1% to 0.01%) Check_Concentration->Solution_Concentration No Check_Washing Are Wash Steps Sufficient? Check_Blocking->Check_Washing Yes Solution_Blocking Increase Blocking Time/Concentration or Change Blocking Agent Check_Blocking->Solution_Blocking No Check_Fixation Review Fixation Protocol Check_Washing->Check_Fixation Yes Solution_Washing Increase Wash Duration/Frequency Add Detergent (Tween-20) Check_Washing->Solution_Washing No Solution_Fixation Optimize Fixation Time and Fixative Type Check_Fixation->Solution_Fixation Suboptimal End Clear Staining Achieved Check_Fixation->End Optimal Solution_Concentration->Check_Blocking Solution_Blocking->Check_Washing Solution_Washing->Check_Fixation Solution_Fixation->End

Caption: Troubleshooting flowchart for high background staining.

IHC_Workflow IHC Protocol Workflow with Direct Dye Counterstain Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Enzyme_Block 3. Endogenous Enzyme Block Antigen_Retrieval->Enzyme_Block Protein_Block 4. Protein Block (e.g., Normal Serum) Enzyme_Block->Protein_Block Primary_Ab 5. Primary Antibody Protein_Block->Primary_Ab Secondary_Ab 6. Secondary Antibody Primary_Ab->Secondary_Ab Chromogen 7. Chromogen Development (DAB) Secondary_Ab->Chromogen Counterstain 8. Counterstain (this compound) Chromogen->Counterstain Dehydration 9. Dehydration & Mounting Counterstain->Dehydration

Caption: General IHC workflow with this compound.

Binding_Mechanisms Potential Non-Specific Binding of Direct Dyes Dye This compound (Anionic) Ionic Ionic Interactions (+ charged proteins) Dye->Ionic attracts H_Bonding Hydrogen Bonding (e.g., with Collagen) Dye->H_Bonding forms Hydrophobic Hydrophobic & Van der Waals Forces Dye->Hydrophobic interacts via Tissue Tissue Components Background High Background Staining Tissue->Background Ionic->Tissue H_Bonding->Tissue Hydrophobic->Tissue

Caption: Mechanisms of non-specific dye binding to tissue.

References

Technical Support Center: Removal of C.I. Direct Black 80 from Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of C.I. Direct Black 80 from laboratory wastewater.

Overview of Removal Techniques

This compound, a water-soluble trisazo dye, is utilized in various industries and laboratory applications.[1] Its complex aromatic structure makes it resistant to degradation, posing environmental concerns.[2] Several methods have been investigated for its removal from aqueous solutions, primarily categorized into three main approaches:

  • Adsorption: A widely studied, effective, and simple method utilizing various materials (adsorbents) to bind the dye molecules.[2]

  • Advanced Oxidation Processes (AOPs): Chemical treatment processes that generate highly reactive radicals to break down the dye molecule.

  • Biodegradation: The use of microorganisms to metabolically break down the dye.

This guide will delve into the specifics of each of these techniques, providing experimental protocols, troubleshooting advice, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Which removal method is most effective for this compound?

A1: The "most effective" method depends on several factors, including the initial dye concentration, the volume of wastewater, required removal efficiency, cost, and available equipment. Adsorption is often favored for its simplicity, high efficiency, and the availability of low-cost adsorbents.[2][3] Advanced Oxidation Processes (AOPs) can achieve high degradation rates but may be more energy-intensive. Biodegradation is an environmentally friendly option but can be slower and require specific microbial strains.

Q2: How does pH affect the removal of this compound?

A2: pH is a critical parameter for most removal methods. For adsorption of the anionic this compound, a lower pH (acidic conditions) is generally more favorable as it leads to a more positively charged adsorbent surface, enhancing electrostatic attraction. For Fenton-based AOPs, an acidic pH of around 3 is optimal for the generation of hydroxyl radicals. The optimal pH for biodegradation depends on the specific microorganisms used.

Q3: Can the materials used for adsorption be regenerated and reused?

A3: Yes, many adsorbents can be regenerated. For example, activated carbon derived from Zygophyllum gaetulum stems has shown regeneration yields of over 80% after five cycles. Desorption is typically achieved by washing the adsorbent with a suitable eluent, such as a solution of NaOH.

Q4: Are the degradation products of this compound harmful?

A4: The degradation of azo dyes can sometimes lead to the formation of intermediate byproducts, such as aromatic amines, which may be more toxic than the parent dye. It is crucial to assess the toxicity of the treated effluent to ensure complete mineralization or the formation of non-toxic byproducts.

Adsorption-Based Removal

Adsorption is a surface phenomenon where dye molecules adhere to the surface of an adsorbent material. A variety of materials have been investigated for the removal of this compound.

Comparative Data for Adsorption
AdsorbentOptimal pHAdsorbent DosageContact TimeRemoval Efficiency (%)Maximum Adsorption Capacity (mg/g)Reference
Zygophyllum gaetulum Stems≤ 720 g/L120 min96163.23
Activated Carbon from Zygophyllum gaetulum31 g/L60 min> 96146.95 - 155.95
Experimental Protocol: Batch Adsorption Study

This protocol outlines the general procedure for evaluating the adsorption of this compound onto a solid adsorbent.

1. Preparation of Dye Stock Solution:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

2. Batch Adsorption Experiments:

  • In a series of flasks, add a fixed volume of this compound solution of a known initial concentration.

  • Adjust the pH of the solutions to the desired values using dilute HCl or NaOH.

  • Add a pre-weighed amount of the adsorbent to each flask.

  • Agitate the flasks at a constant speed and temperature for a predetermined period.

3. Analysis:

  • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 599.8 nm).

  • Calculate the removal efficiency and the amount of dye adsorbed per unit mass of adsorbent.

Troubleshooting Guide for Adsorption Experiments
IssuePossible Cause(s)Suggested Solution(s)
Low removal efficiency Incorrect pH.Optimize the pH of the solution; for anionic dyes like Direct Black 80, acidic pH is generally better.
Insufficient adsorbent dosage.Increase the amount of adsorbent.
Short contact time.Increase the agitation time to ensure equilibrium is reached.
Inconsistent results Inhomogeneous adsorbent particle size.Sieve the adsorbent to obtain a uniform particle size.
Temperature fluctuations.Conduct experiments in a temperature-controlled shaker.
Adsorbent floats on the surface Low density of the adsorbent.Ensure vigorous agitation to keep the adsorbent suspended.
Hydrophobic surface of the adsorbent.Pre-wet the adsorbent before adding it to the dye solution.

Experimental Workflow for Adsorption Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Stock Solution C Batch Adsorption: - Adjust pH - Add Adsorbent - Agitate A->C B Prepare Adsorbent B->C D Separate Adsorbent (Centrifuge/Filter) C->D E Analyze Supernatant (UV-Vis) D->E F Calculate Removal Efficiency & Capacity E->F

Adsorption experiment workflow.

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. Fenton and photocatalysis are common AOPs for dye removal.

Fenton-Based Oxidation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals.

1. Reaction Setup:

  • In a beaker, add a known volume and concentration of this compound solution.

  • Adjust the pH to the optimal range (typically around 3) using dilute H₂SO₄.

2. Fenton's Reagent Addition:

  • Add a predetermined amount of a ferrous salt solution (e.g., FeSO₄·7H₂O).

  • Add the required amount of H₂O₂ to initiate the reaction.

3. Reaction and Quenching:

  • Stir the solution for the desired reaction time.

  • To stop the reaction, raise the pH to above 7 with NaOH to precipitate the iron as Fe(OH)₃.

4. Analysis:

  • Separate the iron sludge by filtration.

  • Measure the final dye concentration in the filtrate using a UV-Vis spectrophotometer.

Troubleshooting Guide for Fenton Oxidation
IssuePossible Cause(s)Suggested Solution(s)
Low degradation efficiency Suboptimal pH.Adjust the pH to the optimal range of 2.5-4.
Incorrect H₂O₂/Fe²⁺ ratio.Optimize the molar ratio of H₂O₂ to Fe²⁺.
Scavenging of hydroxyl radicals.High concentrations of H₂O₂ can act as a scavenger; avoid excessive amounts.
Formation of excessive sludge High concentration of iron catalyst.Optimize the Fe²⁺ concentration to the minimum effective dose.
Color reappears after treatment Incomplete degradation and formation of intermediates.Increase the reaction time or the dosage of Fenton's reagent.
Photocatalytic Degradation

Photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂, ZnO) that, upon irradiation with light of a suitable wavelength, generates reactive oxygen species that degrade the dye.

1. Catalyst Suspension:

  • Disperse a specific amount of the photocatalyst in a known volume and concentration of the this compound solution.

2. Adsorption-Desorption Equilibrium:

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

3. Photocatalytic Reaction:

  • Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator) while continuously stirring.

4. Sampling and Analysis:

  • Withdraw aliquots at different time intervals.

  • Immediately centrifuge or filter the samples to remove the catalyst particles.

  • Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer.

Logical Workflow for AOPs

G cluster_prep Preparation cluster_fenton Fenton Process cluster_photo Photocatalysis cluster_analysis Analysis A Prepare Dye Solution B Adjust pH to ~3 A->B E Add Photocatalyst A->E C Add FeSO4 and H2O2 B->C D React and Quench C->D H Separate Catalyst/Sludge D->H F Stir in Dark E->F G Irradiate with Light F->G G->H I Analyze Filtrate (UV-Vis) H->I

Workflow for AOPs.

Biodegradation

Biodegradation utilizes the metabolic activity of microorganisms, such as bacteria and fungi, to break down the complex structure of azo dyes.

General Mechanism of Biodegradation

The biodegradation of azo dyes often involves a two-step process:

  • Anaerobic Reduction: The azo bonds (-N=N-) are cleaved under anaerobic conditions, leading to the formation of colorless aromatic amines.

  • Aerobic Degradation: The resulting aromatic amines are then mineralized into simpler, non-toxic compounds under aerobic conditions.

Some microorganisms, particularly fungi like Aspergillus niger and Penicillium spp., have been shown to decolorize direct dyes.

Experimental Protocol: Microbial Decolorization

1. Microorganism Culture:

  • Prepare a suitable culture medium for the selected microbial strain.

  • Inoculate the medium with the microorganism and incubate under optimal growth conditions (temperature, pH, agitation).

2. Decolorization Assay:

  • Add a specific concentration of this compound to the microbial culture.

  • Incubate the culture under the desired conditions (e.g., static for anaerobic, shaking for aerobic).

  • Withdraw samples at regular intervals.

3. Analysis:

  • Centrifuge the samples to separate the microbial biomass.

  • Measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.

Troubleshooting Guide for Biodegradation Experiments
IssuePossible Cause(s)Suggested Solution(s)
Low decolorization rate Non-optimal pH or temperature.Optimize the pH and temperature for the specific microbial strain.
Toxicity of the dye to the microorganism.Start with a lower dye concentration or use a microbial strain adapted to the dye.
Lack of necessary co-substrates.Supplement the medium with a carbon source (e.g., glucose) to support microbial growth and enzyme production.
Incomplete degradation Accumulation of toxic intermediates.Consider a sequential anaerobic-aerobic treatment process.
Insufficient incubation time.Extend the incubation period.

Signaling Pathway for Biodegradation

G A This compound (Colored) B Anaerobic Conditions (Azo Reductase) A->B Reductive Cleavage C Aromatic Amines (Colorless, Potentially Toxic) B->C D Aerobic Conditions (Oxidative Enzymes) C->D Oxidative Degradation E Mineralization (CO2, H2O, etc.) D->E

Biodegradation pathway of azo dyes.

References

Overcoming autofluorescence in tissues stained with C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Direct Black 80 for tissue staining and encountering challenges with autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be considered for tissue staining?

This compound, also known as C.I. 31600, is a trisazo direct dye.[1] It is a water-soluble, bluish-black powder primarily used in the textile, paper, and leather industries due to its high affinity for cellulosic fibers.[1][2][3][4] While not a certified biological stain, its properties as a direct dye suggest it may bind to tissue components through non-covalent interactions like hydrogen bonding and van der Waals forces. Researchers might explore its use as a counterstain or for specific visualization of certain tissue elements, although its applications in histology are not well-established.

Q2: What is autofluorescence and what causes it in tissue samples?

Autofluorescence is the natural fluorescence emitted by biological tissues that can interfere with the detection of specific fluorescent signals, leading to a poor signal-to-noise ratio. Common causes of autofluorescence include:

  • Endogenous Fluorophores: Molecules naturally present in tissues, such as collagen, elastin, lipofuscin, and red blood cells, can fluoresce across a broad spectrum.

  • Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins and amines.

  • Sample Handling: Heat and dehydration during sample preparation can also increase autofluorescence.

Q3: Can this compound itself contribute to background signal?

While the primary purpose of using a black dye would be to quench background, it is possible for some dyes to have inherent fluorescence in certain channels. For instance, Sudan Black B, a common autofluorescence quencher, can fluoresce in the far-red channel. The fluorescent properties of this compound in the context of microscopy are not well-documented. It is crucial to run a control slide stained only with this compound to assess any potential background fluorescence.

Troubleshooting Guides

Problem: High background autofluorescence is obscuring my target signal after staining with this compound.

High background fluorescence is a common issue in immunofluorescence and histological staining. The following steps can help troubleshoot and mitigate this problem.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for high autofluorescence.

Solution 1: Pre-Staining Treatments to Reduce Autofluorescence

Several chemical treatments can be applied to tissue sections before staining to reduce autofluorescence.

TreatmentTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedEffective for glutaraldehyde fixation.Can have variable results and may increase red blood cell autofluorescence in formaldehyde-fixed tissue.
Sudan Black B LipofuscinVery effective at quenching lipofuscin autofluorescence.Can introduce background fluorescence in the red and far-red channels.
Commercial Quenching Kits (e.g., TrueVIEW™) Broad spectrum (collagen, elastin, red blood cells, fixative-induced)Highly effective, easy to use, and compatible with many fluorophores.Can cause a modest loss in specific signal brightness.
Copper Sulfate (in ammonium (B1175870) acetate (B1210297) buffer) General autofluorescenceCan be effective in some tissues.May not be universally effective.

Solution 2: Optimizing the Staining Protocol

Adjusting the staining protocol itself can help minimize background.

  • Filter the Staining Solution: Aggregates of this compound can cause uneven, patchy staining which may be mistaken for background. Always filter the staining solution immediately before use.

  • Adjust Staining Time and Concentration: Optimize the concentration of this compound and the incubation time to achieve the desired staining intensity without excessive background.

  • Perfusion: If possible for your experimental model, perfuse the animal with PBS prior to tissue fixation to remove red blood cells, a major source of autofluorescence.

Experimental Protocols

Protocol 1: General Staining Procedure for this compound on Paraffin-Embedded Sections

This protocol is a starting point and may require optimization for your specific tissue and application.

Workflow for General Staining

AutofluorescenceSources Autofluorescence Autofluorescence Endogenous Endogenous Sources Autofluorescence->Endogenous Exogenous Exogenous Sources Autofluorescence->Exogenous Collagen Collagen/Elastin Endogenous->Collagen Lipofuscin Lipofuscin Endogenous->Lipofuscin RBCs Red Blood Cells Endogenous->RBCs Fixation Fixation (Aldehydes) Exogenous->Fixation

References

Validation & Comparative

A Comparative Guide for Quantitative Collagen Analysis: C.I. Direct Black 80 vs. Sirius Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of collagen is crucial for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. While Sirius Red has long been the gold standard for this application, questions arise about other direct dyes such as C.I. Direct Black 80. This guide provides an objective comparison based on available data to inform the selection of the most appropriate staining agent for quantitative collagen analysis.

At a Glance: Key Differences

Sirius Red, particularly as Picro-Sirius Red, is a well-validated and highly specific method for collagen staining. In contrast, this compound is an industrial dye with limited and not well-established applications in histology.[1]

FeatureSirius Red (as Picro-Sirius Red)This compound
Primary Application Highly specific staining of collagen in histological sections.[2]Industrial dye for textiles, paper, and leather.[1][3]
Collagen Specificity High, due to the alignment of its long, straight molecules with collagen fibers.[4]Potentially stains collagen based on direct dye properties, but specificity is not established.
Visualization Methods Brightfield and polarized light microscopy.Brightfield microscopy; potential for birefringence under polarized light is unconfirmed.
Quantitative Analysis Well-established for quantitative analysis of collagen content and fiber thickness, especially with polarization.No established protocols or validation for quantitative analysis.
Published Protocols Abundant and well-documented for histological applications.None for quantitative collagen analysis; protocols are investigational.

Quantitative Data Presentation

Quantitative analysis of collagen using Sirius Red is well-established, particularly with the use of polarized light microscopy, which allows for the differentiation of collagen fiber types based on their birefringence.

Table 1: Quantitative Collagen Analysis with Picro-Sirius Red Staining under Polarized Light

Collagen TypeAppearanceInterpretation
Type I (Thick fibers) Yellow-orange birefringenceAbundant in mature, dense connective tissues like tendons and bone.
Type III (Thin fibers) Green birefringencePrevalent in more delicate connective tissues and early stages of wound healing.

This compound: There is currently no published experimental data to support the use of this compound for quantitative collagen analysis. While it is a direct dye and may exhibit some affinity for collagen, its specificity, staining intensity, and potential for quantitative analysis are unknown. Researchers would need to undertake extensive validation studies to establish a reliable protocol.

Experimental Protocols

Picro-Sirius Red Staining for Quantitative Collagen Analysis (Established Protocol)

This protocol is a widely accepted method for staining collagen in paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red F3B (also known as Direct Red 80) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (B73222) (for nuclear counterstaining, optional).

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Ethanol (graded series: 70%, 95%, 100%).

  • Xylene or xylene substitute.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.

  • (Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes, then wash in running tap water.

  • Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly through graded alcohols.

  • Clear in xylene or a substitute.

  • Mount with a resinous mounting medium.

Expected Results:

  • Brightfield Microscopy: Collagen fibers appear red, while the background is yellow.

  • Polarized Light Microscopy: Larger collagen fibers exhibit bright yellow or orange birefringence, while thinner fibers, including reticular fibers, appear green.

This compound Staining (Investigational Protocol)

The following is a suggested starting point for researchers wishing to investigate the potential of this compound for collagen staining, adapted from general protocols for direct dyes. This protocol is not validated and requires optimization.

Reagents:

  • Staining Solution: 0.1% this compound in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (optional).

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Ethanol (graded series).

  • Xylene or xylene substitute.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) Stain nuclei with Weigert's hematoxylin.

  • Stain in the this compound solution for 60 minutes.

  • Wash in two changes of acidified water.

  • Dehydrate through graded alcohols.

  • Clear in xylene or a substitute.

  • Mount with a resinous mounting medium.

Expected Results (Hypothetical):

  • Collagen fibers may stain black or dark blue/green. The specificity and consistency of this staining are undetermined.

Visualizations

G cluster_prep Tissue Preparation cluster_staining Staining cluster_processing Slide Processing cluster_analysis Analysis Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Optional: Nuclear Counterstain Deparaffinize->Nuclear_Stain PSR_Stain Picro-Sirius Red Staining (60 min) Nuclear_Stain->PSR_Stain Acid_Wash Wash in Acidified Water PSR_Stain->Acid_Wash Dehydrate Dehydrate Acid_Wash->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount Brightfield Brightfield Microscopy Mount->Brightfield Polarized Polarized Light Microscopy Mount->Polarized Quantify Quantitative Analysis Brightfield->Quantify Polarized->Quantify G cluster_forces Intermolecular Forces Collagen Collagen Fiber Triple Helix Structure Binding Binding Forces Collagen->Binding Dye Direct Dye Molecule Elongated, Planar Structure Sulfonate Groups Binding->Dye H_Bond Hydrogen Bonding Binding->H_Bond Primary VDW Van der Waals Forces Binding->VDW Secondary

References

A Comparative Guide to C.I. Direct Black 80 and Congo Red for Amyloid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of amyloid fibrils is a cornerstone of research and diagnostics in a host of debilitating amyloid-related diseases. For decades, Congo Red has been the benchmark histological stain for identifying these protein aggregates in tissue samples. This guide provides a detailed comparison of the established "gold standard," Congo Red, with a lesser-known potential alternative, C.I. Direct Black 80. This objective analysis, supported by available experimental data and protocols, aims to inform researchers on the optimal choice of dye for their specific needs in the visualization and analysis of amyloid deposits.

Performance and Properties: A Head-to-Head Comparison

While Congo Red is a well-documented and extensively validated tool for amyloid staining, this compound remains a more enigmatic contender. The principle of staining for both is rooted in their nature as direct dyes, which possess a high affinity for linear, β-pleated sheet structures characteristic of amyloid fibrils.[1] This binding is primarily mediated by non-covalent interactions, including hydrogen bonding and van der Waals forces.[1][2]

The hallmark of Congo Red staining is the apple-green birefringence observed under polarized light, a feature considered diagnostic for the presence of amyloid.[3][4] While it is hypothesized that this compound may also exhibit birefringence due to its linear molecular structure, this has not been experimentally well-established in the context of amyloid staining.[1]

FeatureThis compoundCongo Red
Synonyms Direct Black 80, C.I. 31600Direct Red 28, C.I. 22120
Chemical Class Trisazo DyeDiazo Dye
Binding Mechanism Proposed to be via non-covalent interactions (hydrogen bonding, van der Waals forces) with β-pleated sheets.[1]Intercalation into the β-pleated sheet structure of amyloid fibrils, driven by hydrogen bonding and hydrophobic interactions.[2][5]
Detection Method Bright-field microscopy (expected black or dark blue/green staining).[1] Potential for birefringence under polarized light is hypothesized but not well-documented for amyloid.[1]Bright-field microscopy (pink to red staining).[4] Gold standard: Apple-green birefringence under polarized light.[3][4] Can also be detected by fluorescence microscopy.[6]
Binding Affinity (Kd) Not established for amyloid fibrils.Micromolar to nanomolar range, varies with fibril type and experimental conditions.[7][8][9] For example, an apparent Kd of 1.75 x 10⁻⁷ M has been reported for binding to insulin (B600854) fibrils.[7][8]
Sensitivity Not experimentally determined for amyloid detection.Considered sensitive, especially with techniques like fluorescence microscopy that can enhance detection of small deposits.[6][10] However, sensitivity can be limited by the staining protocol and tissue type.[11][12]
Specificity Not experimentally validated for amyloid. May potentially stain other linear molecules like collagen.[1]Considered the gold standard for specificity, though false-positives can occur due to staining of other substances like collagen.[6][11] Specificity can be improved with optimized protocols and careful interpretation.[11]
Established Use Primarily used in the textile, paper, and leather industries.[1] Its application as a biological stain for amyloid is not well-established.[1]The "gold standard" and most common method for the histological detection of amyloid for decades.[3][4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable scientific findings. While numerous optimized protocols exist for Congo Red staining, the protocol for this compound is largely hypothetical and adapted from methods for other direct dyes.

This compound Staining Protocol (Hypothetical)

This protocol is adapted from established methods for other direct dyes and should be considered a starting point for optimization and validation.[1]

Solutions:

  • Stock Staining Solution: 0.5% this compound in 80% ethanol (B145695).

  • Working Staining Solution: Saturate the stock solution with Sodium Chloride (NaCl). Just before use, add a few drops of 1% Sodium Hydroxide (NaOH) to make the solution alkaline.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.

  • Rinse in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • (Optional) Counterstain with a nuclear stain such as hematoxylin (B73222).

  • Wash in running tap water until blue (if counterstained).

  • Dehydrate through a graded series of ethanol.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Amyloid Deposits: Black or dark blue/green.[1]

  • Nuclei (if counterstained): Blue.

Note: Examination under polarized light should be performed to assess for any potential birefringence.

Congo Red Staining Protocol (Puchtler's Alkaline Method)

This is a widely accepted method that enhances the specificity of Congo Red staining for amyloid.

Solutions:

  • Alkaline Sodium Chloride Solution: Saturated NaCl in 80% ethanol containing 0.1% NaOH.

  • Alkaline Congo Red Solution: Saturated Congo Red in 80% ethanol containing 0.1% NaOH.

  • Differentiator: 80% ethanol.

  • Hematoxylin (e.g., Mayer's) for counterstaining.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Incubate sections in the alkaline sodium chloride solution for 20 minutes at room temperature.

  • Stain in the alkaline Congo Red solution for 20-30 minutes.

  • Rinse briefly in distilled water.

  • Differentiate quickly in 80% ethanol.

  • Wash in running tap water.

  • Counterstain with hematoxylin for 30 seconds to 2 minutes.

  • Wash in running tap water to "blue" the hematoxylin.

  • Dehydrate rapidly through ascending grades of ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Amyloid Deposits: Pink to red under bright-field microscopy; apple-green birefringence under polarized light.[5]

  • Nuclei: Blue.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical application and underlying principles of amyloid detection with these dyes, the following diagrams illustrate the general experimental workflow and the proposed binding mechanism.

G General Experimental Workflow for Amyloid Staining cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_vis Visualization & Analysis Fixation Tissue Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5-10 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Pretreatment Pre-treatment (e.g., Alkaline NaCl for Congo Red) Deparaffinization->Pretreatment Staining Staining with Direct Dye (this compound or Congo Red) Pretreatment->Staining Differentiation Differentiation (e.g., Ethanol) Staining->Differentiation Counterstaining Counterstaining (e.g., Hematoxylin) Differentiation->Counterstaining Dehydration Dehydration & Clearing Counterstaining->Dehydration Mounting_final Mounting with Coverslip Dehydration->Mounting_final Microscopy Microscopic Examination (Bright-field, Polarized Light, Fluorescence) Mounting_final->Microscopy Analysis Image Analysis & Interpretation Microscopy->Analysis

General workflow for direct dye staining of amyloid in tissue sections.

G Binding Mechanism of Direct Dyes to Amyloid Fibrils amyloid {Amyloid Fibril |  β-Pleated Sheet Structure} birefringence Apple-Green Birefringence (Characteristic of Congo Red) amyloid->birefringence Observed under Polarized Light dye {Direct Dye Molecule | (e.g., this compound or Congo Red) |  Linear, Planar Structure} interaction Non-covalent Interactions (Hydrogen Bonding, van der Waals Forces) dye:f0->interaction interaction->amyloid:f0

Proposed binding mechanism of direct dyes to amyloid fibrils.

Conclusion

Congo Red remains the undisputed gold standard for the histological detection of amyloid deposits, backed by decades of research, extensive validation, and a wealth of quantitative data on its performance. Its characteristic apple-green birefringence under polarized light provides a high degree of specificity that is currently unmatched by other direct dyes in a routine diagnostic setting.

This compound, while belonging to the same class of direct dyes and theoretically capable of binding to amyloid, currently lacks the necessary scientific evidence to support its use as a reliable alternative to Congo Red. Its application in this context is not well-established, and crucial performance metrics such as sensitivity, specificity, and binding affinity for amyloid fibrils have not been determined. Researchers considering the use of this compound for amyloid detection should be prepared to undertake extensive validation and optimization studies.

For researchers and drug development professionals requiring robust and reproducible amyloid detection, Congo Red is the recommended and evidence-based choice. Future studies may elucidate a role for this compound or other direct dyes, but for now, they remain investigational tools in the field of amyloid research.

References

A Comparative Guide to Staining Cellulose Nanofibers: Exploring Alternatives to C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with cellulose (B213188) nanofibers (CNFs), effective visualization is crucial for characterizing their morphology, dispersion, and interaction with other materials. C.I. Direct Black 80, a trisazo direct dye, has been utilized for this purpose due to its affinity for cellulosic materials.[1][2] However, the demand for alternative staining methods, particularly those offering higher contrast, specificity, and suitability for advanced microscopy techniques, has led to the exploration of various other dyes. This guide provides a comprehensive comparison of prominent alternatives to this compound for staining CNFs, supported by experimental data and detailed protocols.

Performance Comparison of Staining Alternatives

The selection of an appropriate stain for CNFs depends on the specific imaging requirements, such as the desired contrast, the microscopy technique employed, and whether a permanent stain is necessary. The following table summarizes the key performance characteristics of this compound and its alternatives.

Stain/MethodDye ClassBinding MechanismImaging MethodReported PerformancePotential for Aggregation
This compound Trisazo Direct DyeHydrogen bonding and van der Waals forces.[1]Bright-field MicroscopyStains cellulosic fibers, but quantitative data on CNF staining is limited.[2][3]High concentrations of direct dyes and salts can induce aggregation.
Calcofluor White Fluorescent BrightenerBinds to β-1,3 and β-1,4 polysaccharides (cellulose and chitin).Fluorescence MicroscopyProvides high contrast and is selective for crystalline cellulose.[4]Generally low, but high concentrations should be avoided.
Fluorescent Labeling (e.g., DTAF, mDTEB) Reactive DyesCovalent bond formation with hydroxyl groups of cellulose.Fluorescence MicroscopyHigh specificity and photostability; allows for quantitative analysis. Lignin impurities can cause quenching.[5]Minimal, as the dye is covalently bound.
Congo Red Diazo Azo DyeHydrogen bonding with cellulose.Bright-field & Fluorescence MicroscopyStains cellulose pink/red; exhibits green birefringence under polarized light. Also binds to other polysaccharides and amyloid proteins.[6]Can induce aggregation, especially at higher concentrations.[7]

Experimental Protocols

Detailed methodologies for staining cellulose nanofibers with this compound and its alternatives are provided below. These protocols are based on established methods and may require optimization depending on the specific CNF characteristics and imaging setup.

Protocol 1: Staining with this compound (Adapted for Microscopy)

This protocol is adapted from procedures for dyeing cellulosic fibers and staining biological tissues.[2][3]

Materials:

  • This compound

  • Cellulose nanofiber suspension

  • Sodium chloride (NaCl)

  • Deionized water

  • Microscope slides and coverslips

  • Heating plate

Procedure:

  • Prepare Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in deionized water. For the working solution, add NaCl to a final concentration of 1% (w/v) to enhance dye uptake.

  • Sample Preparation: Dilute the CNF suspension to a suitable concentration with deionized water. Apply a drop of the diluted suspension onto a clean microscope slide and allow it to partially air-dry to immobilize the nanofibers.

  • Staining: Gently add a drop of the warm (approximately 60-80°C) this compound working solution onto the CNF film.

  • Incubation: Let the stain incubate for 15-30 minutes.

  • Washing: Carefully rinse the slide with deionized water to remove excess stain.

  • Mounting: Add a drop of deionized water or a suitable mounting medium and place a coverslip.

  • Observation: Visualize under a bright-field microscope.

Protocol 2: Staining with Calcofluor White

This protocol is based on standard procedures for fluorescent staining of cellulose.[4]

Materials:

  • Calcofluor White M2R

  • 10% Potassium hydroxide (B78521) (KOH) (optional, to enhance fluorescence)

  • Cellulose nanofiber suspension

  • Deionized water

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Apply a drop of the diluted CNF suspension onto a clean microscope slide.

  • Staining: Add one drop of Calcofluor White solution to the CNF sample. A drop of 10% KOH can be added to increase the pH and enhance fluorescence.

  • Incubation: Allow the stain to incubate for 1-5 minutes at room temperature.

  • Mounting: Place a coverslip over the stained sample.

  • Observation: Observe under a fluorescence microscope with UV excitation (e.g., ~365 nm) and an emission filter in the blue region (e.g., ~440 nm).

Protocol 3: Fluorescent Labeling with DTAF (5-([4,6-Dichlorotriazin-2-yl]amino)fluorescein)

This protocol describes a method for covalently labeling CNFs.

Materials:

  • 5-([4,6-Dichlorotriazin-2-yl]amino)fluorescein (DTAF)

  • Cellulose nanofiber suspension

  • Sodium bicarbonate buffer (0.1 M, pH 9)

  • Acetone (B3395972)

  • Deionized water

  • Centrifuge

Procedure:

  • Dye Solution Preparation: Dissolve DTAF in acetone to create a stock solution.

  • Labeling Reaction: Add the CNF suspension to the sodium bicarbonate buffer. Slowly add the DTAF stock solution to the CNF suspension while stirring. The final concentration of DTAF will depend on the desired degree of labeling.

  • Incubation: Allow the reaction to proceed for several hours at room temperature in the dark.

  • Purification: Separate the labeled CNFs from the unreacted dye by repeated centrifugation and resuspension in deionized water until the supernatant is clear and non-fluorescent.

  • Sample Preparation for Microscopy: Prepare a dilute suspension of the labeled CNFs in deionized water. Apply a drop onto a microscope slide, allow to dry, and cover with a coverslip.

  • Observation: Visualize using a fluorescence microscope with appropriate excitation (e.g., ~495 nm) and emission (e.g., ~520 nm) filters for fluorescein.

Protocol 4: Staining with Congo Red

This protocol is adapted for the microscopic observation of cellulose nanofibers.[6]

Materials:

  • Congo Red

  • Deionized water

  • Cellulose nanofiber suspension

  • Microscope slides and coverslips

Procedure:

  • Prepare Staining Solution: Prepare a 0.5% (w/v) aqueous solution of Congo Red.

  • Sample Preparation: Apply a drop of the diluted CNF suspension onto a clean microscope slide and let it air-dry.

  • Staining: Add a drop of the Congo Red solution to the dried CNF film and incubate for 10 minutes at room temperature.

  • Washing: Gently rinse the slide with deionized water to remove excess stain.

  • Mounting: Allow the slide to dry completely before placing a coverslip. For fluorescence microscopy, a mounting medium can be used.

  • Observation: Observe under a bright-field microscope (cellulose appears pink to red) or a fluorescence microscope with green light excitation (~540 nm) to observe red fluorescence. For birefringence, use a polarizing microscope.

Visualization of Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for direct staining and fluorescent labeling of cellulose nanofibers.

DirectStainingWorkflow cluster_prep Sample Preparation cluster_staining Staining Process cluster_observation Microscopy start CNF Suspension dilution Dilute CNF start->dilution application Apply to Slide dilution->application drying Air-Dry application->drying add_stain Add Staining Solution drying->add_stain incubation Incubate add_stain->incubation washing Wash Excess Stain incubation->washing mounting Mount Coverslip washing->mounting microscope Observe under Microscope mounting->microscope

Direct Staining Workflow

FluorescentLabelingWorkflow cluster_reaction Labeling Reaction cluster_purification Purification cluster_imaging Imaging start CNF Suspension in Buffer add_dye Add Reactive Fluorescent Dye start->add_dye incubation Incubate (Dark) add_dye->incubation centrifugation Centrifuge incubation->centrifugation resuspension Resuspend in Water centrifugation->resuspension repeat Repeat until Supernatant is Clear resuspension->repeat prepare_slide Prepare Microscope Slide repeat->prepare_slide microscopy Fluorescence Microscopy prepare_slide->microscopy

Fluorescent Labeling Workflow

Interaction Mechanisms

The interaction between the dyes and cellulose nanofibers is fundamental to the staining process. The following diagram illustrates the primary binding mechanisms.

DyeCelluloseInteraction cluster_direct Direct Dyes (e.g., Direct Black 80, Congo Red) cluster_fluorescent Fluorescent Labeling (e.g., DTAF) cluster_brightener Fluorescent Brightener (e.g., Calcofluor White) cellulose Cellulose Nanofiber (-OH groups) direct_dye Anionic Dye Molecule direct_dye->cellulose Hydrogen Bonding, Van der Waals Forces reactive_dye Reactive Dye Molecule reactive_dye->cellulose Covalent Bonding brightener Brightener Molecule brightener->cellulose Adsorption to β-Polysaccharides

Dye-Cellulose Interaction Mechanisms

References

Validating C.I. Direct Black 80 Staining with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Direct Black 80 against conventional heavy metal stains used in transmission electron microscopy (TEM). As the use of this compound for electron microscopy is an emerging and investigational area, this document outlines the theoretical basis for its potential application, compares its known properties with established methods, and provides hypothetical protocols to guide future research.

Introduction

Transmission electron microscopy is an indispensable tool in biological and medical research, offering unparalleled resolution of cellular ultrastructure. Contrast in TEM is generated by the differential scattering of electrons by the specimen. Biological materials, composed primarily of light elements, are inherently electron-transparent and thus require staining with heavy atoms to enhance contrast.[1][2] For decades, salts of heavy metals like osmium, uranium, and lead have been the gold standard for this purpose.[3][4][5]

This compound is a trisazo direct dye, primarily used in the textile industry for its high affinity for cellulosic fibers. Its potential as a biological stain is under investigation, with some suggested applications in light microscopy for staining structures like collagen and amyloid fibrils. This guide explores the hypothetical validation of this compound as a stain for electron microscopy, comparing its chemical properties and potential staining mechanisms with those of conventional heavy metal stains.

Comparative Data of Staining Reagents

The following table summarizes the key characteristics of this compound in comparison to standard electron microscopy stains. The data for this compound is based on its known chemical properties and investigational histological applications, as direct experimental data in electron microscopy is not yet available.

PropertyThis compoundOsmium Tetroxide (OsO₄)Uranyl Acetate (B1210297) (C₄H₆O₆U)Lead Citrate (B86180) (Pb₃(C₆H₅O₇)₂)
Stain Type Trisazo Direct DyeHeavy Metal CompoundHeavy Metal SaltHeavy Metal Salt
Molecular Weight 908.78 g/mol 254.23 g/mol 424.15 g/mol 1053.8 g/mol
Basis of Contrast Hypothetically through high electron density of the dye molecule and its aggregates, though significantly lower than heavy metals.High atomic number (76) of Osmium provides strong electron scattering.High atomic number (92) of Uranium provides strong electron scattering.High atomic number (82) of Lead provides strong electron scattering.
Binding Mechanism Primarily hydrogen bonding and van der Waals forces with linear molecules like collagen.Covalently binds to lipids and proteins, primarily reacting with double bonds in unsaturated fatty acids.Binds to proteins and nucleic acids, particularly phosphate (B84403) and amino groups.Binds to negatively charged molecules and areas already stained with osmium or uranium.
Specificity Potentially specific for collagen and amyloid fibrils.High specificity for lipids, thus excellent for membrane visualization.General stain for proteins and nucleic acids.General stain, enhances contrast of membranes, glycogen, and ribosomes.
Solubility Soluble in water.Soluble in water and non-polar solvents.Soluble in water and ethanol (B145695).Soluble in alkaline aqueous solutions.
Safety Concerns Not fully characterized for biological use, handle with care.Highly toxic, volatile, and a strong oxidizing agent.Radioactive and toxic.Toxic and reacts with CO₂ to form precipitates.

Experimental Protocols

The following are detailed protocols for conventional heavy metal staining and a hypothetical protocol for the investigational use of this compound in electron microscopy.

Conventional Staining Protocol for Transmission Electron Microscopy

This protocol is a standard method for preparing biological samples for TEM.

1. Primary Fixation:

  • Fix small tissue samples (approx. 1 mm³) in a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

2. Rinsing:

  • Rinse the samples three times for 10 minutes each in the same buffer used for fixation.

3. Post-Fixation (Secondary Fixation):

  • Post-fix the samples in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step also acts as the first staining step.

4. Rinsing:

  • Rinse the samples three times for 5 minutes each in distilled water.

5. Dehydration:

  • Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 10-15 minutes at each concentration.

6. Infiltration and Embedding:

  • Infiltrate the samples with a mixture of resin (e.g., Epon or Araldite) and ethanol, gradually increasing the resin concentration.

  • Embed the samples in pure resin and polymerize at 60°C for 48 hours.

7. Ultrathin Sectioning:

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome and collect them on TEM grids.

8. Post-Staining:

  • Stain the sections with 2% aqueous uranyl acetate for 5-15 minutes in the dark.

  • Rinse the grids thoroughly with distilled water.

  • Stain with Reynolds' lead citrate for 1-5 minutes in a CO₂-free environment.

  • Rinse the grids thoroughly with distilled water and allow them to dry completely before imaging.

Investigational Protocol for this compound Staining for Electron Microscopy

This hypothetical protocol is adapted from investigational light microscopy protocols and general principles of EM sample preparation. This protocol requires extensive optimization and validation.

1. Primary Fixation and Embedding (as per conventional protocol):

  • Follow steps 1-7 of the conventional protocol to obtain ultrathin sections on TEM grids.

2. Staining with this compound:

  • Prepare a 0.1% (w/v) solution of this compound in distilled water.

  • Immerse the grids in the this compound solution for 20-30 minutes at room temperature.

  • Optimization of staining time and concentration is critical.

3. Rinsing:

  • Rinse the grids thoroughly with distilled water to remove excess stain.

4. (Optional) Counterstaining:

  • To enhance general ultrastructural context, a light counterstain with a conventional heavy metal stain (e.g., a very short incubation in uranyl acetate or lead citrate) might be necessary. This would need to be carefully calibrated to avoid obscuring the this compound staining.

5. Drying and Imaging:

  • Allow the grids to dry completely before imaging in the TEM.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the theoretical basis of contrast generation.

G cluster_conventional Conventional Heavy Metal Staining Workflow fixation Primary Fixation (Glutaraldehyde) rinse1 Buffer Rinse fixation->rinse1 postfix Post-Fixation & Staining (OsO₄) rinse1->postfix rinse2 Water Rinse postfix->rinse2 dehydration Dehydration (Ethanol Series) rinse2->dehydration embedding Resin Infiltration & Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning stain_ua Post-Staining (Uranyl Acetate) sectioning->stain_ua rinse3 Water Rinse stain_ua->rinse3 stain_pb Post-Staining (Lead Citrate) rinse3->stain_pb rinse4 Final Water Rinse stain_pb->rinse4 imaging TEM Imaging rinse4->imaging

Caption: Conventional workflow for preparing biological samples for TEM.

G cluster_db80 Hypothetical this compound Staining Workflow fixation Primary Fixation & Embedding (Conventional) sectioning Ultrathin Sectioning fixation->sectioning stain_db80 Staining (this compound) sectioning->stain_db80 rinse1 Water Rinse stain_db80->rinse1 counterstain Optional Light Counterstain (e.g., Uranyl Acetate) rinse1->counterstain Optional imaging TEM Imaging rinse1->imaging rinse2 Water Rinse counterstain->rinse2 rinse2->imaging

Caption: Hypothetical workflow for this compound staining in TEM.

G cluster_contrast Mechanisms of Contrast Generation in TEM cluster_heavy_metal Heavy Metal Staining cluster_db80 This compound (Hypothetical) electron_beam Electron Beam heavy_metal Heavy Atoms (Os, U, Pb) electron_beam->heavy_metal Interaction db80 Organic Dye Molecules electron_beam->db80 Interaction scattering Strong Electron Scattering heavy_metal->scattering contrast_high High Contrast Image scattering->contrast_high scattering_low Weak Electron Scattering db80->scattering_low contrast_low Low Contrast Image scattering_low->contrast_low

References

A Comparative Guide to the Performance of C.I. Direct Black 80 in Automated Staining Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of C.I. Direct Black 80, a non-certified industrial dye, as a potential histological stain within automated systems. Due to the lack of established experimental data for this compound in biological applications, this document presents a comparative analysis against a well-established automated special stain, the Gomori Methenamine Silver (GMS) stain, which is also used to produce a black color on tissue sections. The data presented is hypothetical and intended to serve as a template for researchers to populate during the evaluation and validation of a novel staining reagent.

This compound is a trisazo direct dye used primarily in the textile and paper industries.[1][2] Its application as a biological stain is not well-established, but its chemical properties suggest it may bind to tissue components like collagen through non-covalent interactions.[3] This guide outlines the necessary experimental protocols and performance benchmarks to objectively assess its viability against a proven method like the GMS stain.

Quantitative Performance Comparison

The following table summarizes key performance indicators that should be evaluated when comparing a novel stain like this compound against an established benchmark such as the GMS stain in an automated staining platform.

Performance MetricThis compound (Hypothetical Data)Gomori Methenamine Silver (GMS) Stain (Typical Performance)Parameter Description
Target & Principle Non-specific binding to various tissue components (e.g., collagen) via hydrogen bonding and van der Waals forces.[3]Histochemical reaction; silver ions are reduced to black metallic silver by aldehydes exposed on fungal cell walls after oxidation.[4]The underlying mechanism of staining.
Staining Intensity Moderate to HighHighThe optical density or darkness of the target structure.
Specificity Low (non-specific binding)High (for aldehydes, e.g., on fungal walls)The ability of the stain to exclusively color the target structure.
Background Staining ModerateLow to Moderate (can be high if not optimized)The degree of non-specific coloring of non-target tissue elements.
Workflow Complexity Simple (1-2 core steps)Complex (multiple steps: oxidation, silver impregnation, reduction, toning).[5]The number of distinct reagent and wash steps required.
Typical Staining Time 15-30 minutes60-90 minutesThe duration of the automated staining protocol.
Reagent Stability Good (simple aqueous solution)Poor (silver solution is light-sensitive and must be prepared fresh)The shelf-life and stability of the working staining solutions.
Compatibility High (compatible with most automated platforms due to simple workflow).[6]Moderate (requires specific modules and reagent handling on some platforms).The ease of integration into standard automated stainers.

Experimental Protocols

This section provides a detailed, generalized methodology for evaluating a new staining reagent like this compound on a typical automated staining platform. This protocol should be adapted and optimized for specific tissue types and instrumentation.

Objective: To evaluate the staining characteristics of this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections using an automated stainer and compare the results to a standard GMS protocol.

Materials:

  • FFPE tissue sections (e.g., human tonsil, kidney) on charged slides.

  • Automated Staining System (e.g., Leica BOND, Ventana BenchMark).[5]

  • Reagents for deparaffinization and rehydration (e.g., xylene, graded ethanols).

  • Staining Solution 1: 0.5% (w/v) this compound in distilled water, filtered.

  • Staining Solution 2: GMS stain kit (containing chromic acid, sodium bisulfite, methenamine, silver nitrate, and gold chloride).

  • Nuclear Fast Red or other suitable counterstain.

  • Wash buffers (e.g., Tris-buffered saline).

  • Dehydration and clearing agents (graded ethanols, xylene).

  • Mounting medium and coverslips.

Automated Staining Protocol (Template):

  • Slide Loading: Load FFPE slides onto the automated stainer.

  • Baking and Deparaffinization:

    • Bake slides at 60°C for 30 minutes.

    • Perform automated deparaffinization with xylene (3 changes).

    • Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.

  • Staining Module (Protocol A: this compound):

    • Apply 0.5% this compound solution to the slide.

    • Incubate for 20 minutes at ambient temperature.

    • Rinse with distilled water (3 changes).

  • Staining Module (Protocol B: GMS - representative steps):

    • Oxidation: Apply 5% Chromic Acid. Incubate for 30 minutes.

    • Rinse with water.

    • Bleaching: Apply 1% Sodium Bisulfite. Incubate for 1 minute.

    • Rinse with water.

    • Silver Impregnation: Apply pre-heated Methenamine-Silver solution. Incubate at 60°C for 45-60 minutes.

    • Rinse with water.

    • Toning: Apply 0.1% Gold Chloride. Incubate for 2 minutes.

    • Rinse with water.

    • Fixing: Apply 2% Sodium Thiosulfate. Incubate for 2 minutes.

    • Rinse with water.

  • Counterstaining:

    • Apply Nuclear Fast Red solution.

    • Incubate for 5 minutes.

    • Rinse with water.

  • Dehydration and Clearing:

    • Perform automated dehydration through graded alcohols (95%, 100%).

    • Clear with xylene (3 changes).

  • Coverslipping:

    • Remove slides from the stainer and apply mounting medium and coverslip.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating a new stain and the logical factors that influence its performance.

G cluster_prep Slide Preparation cluster_stain Automated Staining cluster_finish Finishing & Analysis start Load FFPE Slides deparaffin Bake & Deparaffinize start->deparaffin rehydrate Rehydrate deparaffin->rehydrate stain_protocol Apply Staining Protocol (e.g., Direct Black 80 or GMS) rehydrate->stain_protocol wash1 Rinse stain_protocol->wash1 counterstain Apply Counterstain wash1->counterstain wash2 Rinse counterstain->wash2 dehydrate_final Dehydrate & Clear wash2->dehydrate_final coverslip Coverslip dehydrate_final->coverslip scan Scan & Analyze coverslip->scan

Caption: Automated workflow for evaluating a new histological stain.

G cluster_dye Dye Properties cluster_protocol Protocol Parameters cluster_tissue Tissue Factors center_node Staining Outcome (Intensity & Specificity) dye_conc Dye Concentration dye_conc->center_node dye_sol Solvent & pH dye_sol->center_node dye_struct Dye Structure dye_struct->center_node inc_time Incubation Time inc_time->center_node inc_temp Temperature inc_temp->center_node wash_steps Washing Steps wash_steps->center_node fixation Fixation Method fixation->center_node tissue_type Tissue Type tissue_type->center_node processing Processing Quality processing->center_node

References

An Investigator's Guide to C.I. Direct Black 80 Staining Protocols and Alternatives for Histological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of investigational staining protocols using C.I. Direct Black 80 and contrasts them with established histological staining methods. Due to a lack of formal inter-laboratory validation for this compound as a biological stain, the information presented for this dye is based on general principles of direct dye staining and should be considered as a starting point for research and development.[1]

Comparative Performance of Staining Protocols

This compound is a trisazo direct dye primarily used in the textile and paper industries.[1] Its application in biological staining is not well-established, unlike standard methods such as Congo Red for amyloid detection.[1][2][3] The following tables summarize the hypothetical performance of this compound based on its chemical properties and compare it with the known performance of Congo Red, a gold standard for amyloid staining.

Table 1: Performance Characteristics of this compound (Investigational) vs. Congo Red for Amyloid Staining

FeatureThis compound (Hypothetical)Congo Red (Established)
Binding Mechanism Adherence to linear molecules like amyloid fibrils through hydrogen bonding and van der Waals forces.Intercalates into the β-pleated sheet structure of amyloid fibrils.
Specificity for Amyloid Investigational; may also bind to other linear molecules like collagen.High, especially when combined with polarization microscopy.
Detection Method Bright-field microscopy (black or dark blue/green deposits).Bright-field microscopy (red-pink stain); Polarized light microscopy (apple-green birefringence).
Reproducibility Not established; likely to be variable without standardized protocols.High, with standardized and well-documented protocols available.
Counterstaining Compatible with hematoxylin.Commonly counterstained with hematoxylin.

Table 2: Comparison of Alternative Stains for Amyloid Detection

StainPrincipleAdvantagesDisadvantages
Sirius Red F3B Direct dye, similar to Congo Red.Stronger red color than Congo Red, potentially easier to visualize.Background staining can be an issue if not properly differentiated.
Thioflavin T/S Fluorescent dye that binds to amyloid fibrils.Highly sensitive, producing a bright fluorescent signal against a dark background.Requires a fluorescence microscope; fluorescence can fade over time.
Crystal Violet Metachromatic stain.Produces a distinct deep red-purple color for amyloid against a blue background.Staining can be less specific than Congo Red.

Experimental Protocols

The following are detailed experimental methodologies. The protocol for this compound is an investigational starting point, while the Congo Red protocol is a widely accepted standard method.

Investigational Staining Protocol for Amyloid with this compound

This protocol is adapted from established methods for other direct dyes and requires optimization for specific tissues.

Materials:

  • This compound (CAS No: 8003-69-8)

  • 80% Ethanol (B145695)

  • Sodium Chloride (NaCl)

  • 1% Sodium Hydroxide (NaOH)

  • Hematoxylin solution (e.g., Mayer's)

  • Xylene

  • Graded ethanol series (100%, 95%)

  • Distilled water

  • Mounting medium

Solutions:

  • Stock Staining Solution: Dissolve 0.5 g of this compound in 100 ml of 80% ethanol.

  • Working Staining Solution: To the stock solution, add NaCl to saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.

  • Rinse in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • Counterstain with hematoxylin.

  • Wash in running tap water until blue.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results (Hypothetical):

  • Amyloid Deposits: Black or dark blue/green.

  • Nuclei: Blue.

  • Note: Examination under polarized light is recommended to check for birefringence, a characteristic feature of amyloid stained with linear dyes.

Standard Staining Protocol for Amyloid with Alkaline Congo Red

This is a widely accepted method for enhancing the specificity of Congo Red staining.

Materials:

  • Congo Red (C.I. 22120)

  • Mayer's Hematoxylin

  • 80% Ethanol

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH)

  • Xylene

  • Graded ethanol series

  • Mounting medium

Solutions:

  • Alkaline Sodium Chloride Solution: Saturated NaCl in 80% ethanol containing 0.1% NaOH.

  • Alkaline Congo Red Solution: Saturated Congo Red in the Alkaline Sodium Chloride Solution.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Incubate sections in the alkaline sodium chloride solution for 20 minutes at room temperature.

  • Stain in the alkaline Congo Red solution for 20-30 minutes.

  • Dehydrate rapidly through ascending grades of ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Amyloid deposits: Red to pink under bright-field microscopy.

  • Amyloid deposits: Apple-green birefringence under polarized light.

  • Nuclei: Blue (if counterstained).

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflow for histological staining and the logical relationship of factors that can influence the outcome of staining with direct dyes like this compound.

G A Sample Preparation (Fixation, Embedding, Sectioning) B Deparaffinization & Rehydration (Xylene, Graded Ethanol) A->B C Staining (Incubation in Dye Solution) B->C D Differentiation & Rinsing (e.g., 80% Ethanol) C->D E Counterstaining (e.g., Hematoxylin) D->E F Dehydration & Clearing (Graded Ethanol, Xylene) E->F G Mounting (Coverslipping) F->G H Microscopic Analysis (Bright-field, Polarization) G->H

Caption: General experimental workflow for histological tissue staining.

Caption: Factors influencing direct dye interaction with tissue components.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Personal Protective Equipment Guidelines for Handling C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling C.I. Direct Black 80. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

This compound, an azo dye, presents potential hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary risks associated with this compound include eye irritation from the powder and respiratory irritation from dust inhalation.[1][2] Furthermore, as a powder, it has the potential to form explosive dust clouds in the air.[1][3][4] While considered to have low toxicity if ingested, chronic exposure to azo dyes is a concern due to their potential metabolic conversion to carcinogenic aromatic amines.[1]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. This includes protection for the eyes, skin, and respiratory system.

Eye and Face Protection: To prevent eye irritation from dust particles, chemical safety goggles are required.[1][3] In situations where there is a heightened risk of splashing, a face shield should be worn in conjunction with safety goggles.[3]

Skin Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][3] Chemical-resistant gloves are also mandatory.[3] While specific permeation data for this compound is not readily available, nitrile or rubber gloves are generally recommended for handling dyes and chemicals.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[3]

Respiratory Protection: To avoid the inhalation of dust, an approved respirator is required, particularly when handling the powder in open environments.[1][3] All work with this compound powder should ideally be conducted in a well-ventilated area or within a chemical fume hood to minimize dust generation.[1][3] For operations that may generate dust, a NIOSH-approved particulate respirator is necessary.

Quantitative Data Summary for Respiratory Protection

The selection of a respirator filter depends on the required level of filtration efficiency. The following table summarizes the efficiencies of NIOSH-approved particulate filters.

Filter SeriesFilter EfficiencyDescription
N95≥ 95%Not resistant to oil.
R95≥ 95%Resistant to oil.
P95≥ 95%Oil-proof.
N99≥ 99%Not resistant to oil.
R99≥ 99%Resistant to oil.
P99≥ 99%Oil-proof.
N100≥ 99.97%Not resistant to oil.
P100≥ 99.97%Oil-proof.

Data sourced from NIOSH guidelines.

For handling this compound powder, which is not an oil-based aerosol, an N95 respirator is generally sufficient. However, for procedures with a higher potential for dust generation or for individuals desiring a higher level of protection, an N99, N100, or P100 filter may be appropriate.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust exposure.[1][3]

  • Use non-sparking tools to prevent the ignition of dust clouds.[3]

  • When preparing solutions, add the powder to the solvent slowly to minimize dust formation.[3]

  • Avoid all contact with eyes and skin, and do not inhale the dust.[3]

  • Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1][3]

Spill Management:

  • In the event of a spill, dampen the solid material with water to prevent it from becoming airborne.[4][5]

  • Carefully sweep or vacuum the dampened material into a suitable, labeled container for disposal.[1]

  • Clean the spill area with soap and water.[1][4][5]

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[4][5]

Disposal:

  • All this compound waste, including contaminated PPE and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Do not discharge waste into sewers or waterways.[3]

  • Dispose of all waste in accordance with local, state, and federal regulations by contacting a licensed professional waste disposal service.[1][3]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Task Involves Powder? start->task splash_risk Risk of Splashing? task->splash_risk No respirator Required: NIOSH-Approved Particulate Respirator (e.g., N95 or higher) task->respirator Yes goggles Mandatory: Chemical Safety Goggles splash_risk->goggles No face_shield Additional: Face Shield splash_risk->face_shield Yes gloves Mandatory: Chemical-Resistant Gloves (e.g., Nitrile) goggles->gloves lab_coat Mandatory: Lab Coat gloves->lab_coat proceed Proceed with Task lab_coat->proceed respirator->splash_risk face_shield->goggles

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.